Tetramethylthiuram Monosulfide-d12
Description
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Properties
Molecular Formula |
C6H12N2S3 |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
bis(trideuteriomethyl)carbamothioyl N,N-bis(trideuteriomethyl)carbamodithioate |
InChI |
InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
REQPQFUJGGOFQL-MGKWXGLJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Analytical Applications of Tetramethylthiuram Monosulfide-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Tetramethylthiuram Monosulfide-d12 (TMTM-d12). It details its physicochemical characteristics, synthesis, and provides a comprehensive experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction
This compound is the deuterium-labeled analogue of Tetramethylthiuram Monosulfide (TMTM), an organosulfur compound. The incorporation of twelve deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Its primary application is in analytical chemistry, particularly for the precise quantification of TMTM or related dithiocarbamate (B8719985) compounds in various matrices. This guide will provide the core chemical properties and a detailed experimental workflow for its use.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. Where specific data for the deuterated compound is not available, data for the non-labeled analogue, Tetramethylthiuram Monosulfide, is provided as a close approximation due to the negligible impact of deuterium substitution on most bulk physical properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | TMTM-d12, Bis(perdeuteromethylthiocarbamoyl) sulfide (B99878) | - |
| Molecular Formula | C₆D₁₂N₂S₃ | LGC Standards |
| Molecular Weight | 220.46 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Yellow solid (inferred from TMTM) | [2] |
| Melting Point | 107 °C (for TMTM) | [2] |
| Density | 1.39 g/cm³ (for TMTM) | [2] |
| Solubility | Soluble in organic solvents (for TMTM) | [2] |
Synthesis
The synthesis of this compound follows the same reaction pathway as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The general synthesis involves the reaction of two key precursors.[3][4] A logical pathway for the synthesis of TMTM-d12 is outlined below.
A common method for the synthesis of the non-deuterated TMTM involves the reaction of sodium dimethyldithiocarbamate (B2753861) with phosgene.[3] To synthesize the d12 analogue, one would start with dimethylamine-d6, which is commercially available. This is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form sodium dimethyldithiocarbamate-d6. This intermediate is then reacted with phosgene to yield this compound.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of TMTM and related compounds. The following is a detailed experimental protocol adapted from a method for the analysis of the related compound, thiram (B1682883), using a deuterated internal standard.[5][6] This protocol is suitable for the analysis of TMTM in fruit and vegetable matrices.
Materials and Reagents
-
This compound (TMTM-d12) : Internal Standard
-
Tetramethylthiuram Monosulfide (TMTM) : Analytical Standard
-
Acetonitrile (ACN) : HPLC or LC-MS grade
-
Ammonium (B1175870) Hydroxide Solution : Analytical grade
-
Sodium Sulfite (B76179) : Analytical grade
-
Deionized Water : High purity
-
ZIC-pHILIC Column : or equivalent hydrophilic interaction liquid chromatography column
Standard Solution Preparation
-
Primary Stock Solution of TMTM-d12 (100 µg/mL) : Accurately weigh 1 mg of TMTM-d12 and dissolve in 10 mL of acetonitrile.
-
Working Internal Standard Solution (1 µg/mL) : Dilute the primary stock solution 1:100 with acetonitrile.
-
Calibration Standards : Prepare a series of calibration standards by spiking blank matrix extract with the analytical standard (TMTM) and a constant concentration of the working internal standard solution.
Sample Preparation
-
Extraction : Homogenize 10 g of the sample (e.g., chopped fruit or vegetable) with 20 mL of an alkaline sulfite extraction buffer (e.g., 10 mM sodium sulfite in water, pH adjusted to 9 with ammonium hydroxide).
-
Internal Standard Spiking : Add a known volume of the working internal standard solution (e.g., 100 µL of 1 µg/mL TMTM-d12) to the homogenate.
-
Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | ZIC-pHILIC (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic: 85% Acetonitrile, 15% 10 mM Ammonium Hydroxide in Water |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | TMTM: To be determined empirically (e.g., precursor ion -> product ion) TMTM-d12: To be determined empirically (e.g., [M-H]⁻ of 219.1 -> fragment ion) |
| Collision Energy | To be optimized for each transition |
The specific Multiple Reaction Monitoring (MRM) transitions for both TMTM and TMTM-d12 should be determined by infusing standard solutions into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions.
Conclusion
This compound is a valuable analytical tool for researchers and scientists in various fields, including food safety, environmental analysis, and drug development. Its chemical and physical properties are nearly identical to its non-deuterated analogue, making it an excellent internal standard for correcting matrix effects and improving the accuracy and precision of quantitative LC-MS/MS methods. The experimental protocol provided in this guide offers a robust starting point for the development of specific analytical methods for the determination of TMTM in complex matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetramethylthiuram sulfide - Wikipedia [en.wikipedia.org]
- 3. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2524081A - Preparation of thiuram monosulfides - Google Patents [patents.google.com]
- 5. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physical Characteristics of Tetramethylthiuram Monosulfide-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Tetramethylthiuram Monosulfide-d12 (TMTM-d12). This deuterated analog of Tetramethylthiuram Monosulfide is a crucial tool in various research and development applications, particularly as an internal standard in quantitative analyses. This document compiles available data on its physical properties, outlines relevant experimental methodologies for their determination, and presents a typical experimental workflow where TMTM-d12 is utilized.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart, Tetramethylthiuram Monosulfide. This allows for a direct comparison and highlights the data currently available in the public domain.
| Property | This compound | Tetramethylthiuram Monosulfide |
| Appearance | Yellow Powder[1] | Yellow Powder[1] |
| Molecular Formula | C₆D₁₂N₂S₃ | C₆H₁₂N₂S₃[2] |
| Molecular Weight | 220.44 g/mol | 208.37 g/mol [3] |
| Melting Point | Data not available | 106-110 °C[1], 107-111 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water; soluble in ethanol, acetone, benzene, and diethyl ether[1]. |
| Density | Data not available | 1.37 g/cm³[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical characteristics of this compound are not extensively published. However, standard methodologies for determining melting point and solubility of organic compounds are applicable.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a general method for its determination using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the approximate melting temperature, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure accuracy[4].
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point[5].
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities[5].
Solubility Determination
Understanding the solubility of this compound is essential for its application in various analytical techniques. A general protocol for assessing solubility is as follows.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected for testing.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 1 mg) is placed into a small vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating may be applied if the compound is not readily soluble at room temperature[6].
-
Observation: The solution is visually inspected for the presence of undissolved solid. The solubility is qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by adding further known amounts of the solid until saturation is reached[7].
Mandatory Visualization: Experimental Workflow
This compound is commonly employed as an internal standard in quantitative analysis using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow for such an application.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. テトラメチルチウラムモノスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
"TMTM-d12 CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated compound Tetramethylthiuram Monosulfide-d12 (TMTM-d12), including its physicochemical properties, and explores the immunological context of its non-deuterated counterpart, Tetramethylthiuram Monosulfide (TMTM).
Physicochemical Properties
Quantitative data for TMTM-d12 and its non-deuterated form are summarized in the table below for easy reference and comparison.
| Property | TMTM-d12 | TMTM |
| CAS Number | 2732874-03-0 | 97-74-5 |
| Molecular Formula | C₆D₁₂N₂S₃ | C₆H₁₂N₂S₃ |
| Molecular Weight | 220.44 g/mol | 208.37 g/mol |
Immunological Profile of Tetramethylthiuram Monosulfide (TMTM)
TMTM is recognized as a contact allergen, capable of inducing skin sensitization and allergic contact dermatitis. The primary mechanism underlying this allergenic response is the activation of mast cells, leading to degranulation and the release of histamine (B1213489) and other inflammatory mediators[1].
Experimental Protocols
1. Patch Testing for Skin Sensitization
Patch testing is the standard method for identifying substances that cause allergic contact dermatitis.
-
Objective: To determine if an individual has a delayed-type hypersensitivity reaction to TMTM.
-
Methodology:
-
Preparation of Allergen: TMTM is prepared at a concentration of 1.0% in petrolatum (pet.)[2][3][4][5].
-
Application: A small amount of the TMTM preparation is applied to a specialized patch test chamber, which is then affixed to the skin, typically on the back of the subject.
-
Incubation: The patch remains in place for 48 hours, during which time the subject should avoid activities that may dislodge the patch or cause excessive sweating.
-
Reading: The patch is removed after 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours to observe any delayed reactions.
-
Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.
-
2. In Vitro Histamine Release Assay
This assay is used to quantify the amount of histamine released from mast cells or basophils upon exposure to an allergen.
-
Objective: To measure the degranulation of mast cells in response to TMTM.
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells, or primary mast cells are cultured under standard conditions.
-
Methodology:
-
Sensitization (Optional): Cells can be sensitized with IgE if investigating an IgE-mediated response.
-
Stimulation: Cells are washed and then incubated with varying concentrations of TMTM. A positive control (e.g., a calcium ionophore like A23187 or an antigen for sensitized cells) and a negative control (buffer alone) are included.
-
Incubation: The cells are incubated with TMTM for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released histamine is collected.
-
Histamine Quantification: The concentration of histamine in the supernatant is measured using a commercially available ELISA kit or other sensitive detection methods.
-
Data Analysis: The amount of histamine released in response to TMTM is calculated as a percentage of the total histamine content (determined by lysing an equal number of cells).
-
Signaling Pathways in TMTM-Induced Mast Cell Activation
The precise signaling pathways activated by TMTM in mast cells have not been extensively elucidated in the available literature. However, based on the known mechanisms of allergen-induced mast cell degranulation, a putative signaling cascade can be proposed. The cross-linking of IgE receptors on the mast cell surface by an allergen typically initiates a signaling cascade that leads to the activation of various downstream pathways, including the potential activation of transcription factors like NF-κB, which plays a crucial role in the inflammatory response[6][7].
Below is a logical workflow illustrating the potential signaling pathway leading to mast cell degranulation upon allergen exposure.
Caption: Proposed signaling pathway for allergen-induced mast cell degranulation.
Disclaimer: Direct experimental evidence specifically linking TMTM to the NF-κB or mTOR signaling pathways was not found in the reviewed literature. The pathway diagram represents a generalized model for allergen-induced mast cell activation.
Experimental Workflow: Skin Sensitization Assessment
The following diagram outlines a logical workflow for assessing the skin sensitization potential of a compound like TMTM, integrating both in vivo and in vitro methods.
Caption: Workflow for assessing skin sensitization potential.
References
- 1. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. chemotechnique.se [chemotechnique.se]
- 4. chemotechnique.se [chemotechnique.se]
- 5. chemotechnique.se [chemotechnique.se]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis and Purification of Tetramethylthiuram Monosulfide-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tetramethylthiuram Monosulfide-d12 (TMTM-d12). Given the limited publicly available data on the deuterated compound, this document outlines a proposed synthetic pathway based on established methods for the non-deuterated analogue, along with relevant purification techniques and biological context.
Introduction
Tetramethylthiuram Monosulfide (TMTM) is an organosulfur compound widely used as a vulcanization accelerator in the rubber industry. Its deuterated isotopologue, this compound (TMTM-d12), serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in various research applications, including metabolic studies.[1][2] TMTM is also a metabolite of Disulfiram (B1670777) (Antabuse), a medication used to treat chronic alcoholism. Understanding its synthesis and biological interactions is therefore of significant interest to the scientific community.
This guide details a proposed multi-step synthesis of TMTM-d12, starting from commercially available deuterated precursors. It also discusses purification methods and the known biological mechanism of its parent compound, Disulfiram.
Proposed Synthesis of this compound
The proposed synthesis of TMTM-d12 follows a well-established route for its non-deuterated counterpart, beginning with the reaction of deuterated dimethylamine (B145610) with carbon disulfide. The synthesis can be conceptually divided into two main stages:
-
Formation of Tetramethylthiuram Disulfide-d12 (TMTD-d12): This intermediate is synthesized from dimethylamine-d6 and carbon disulfide.
-
Desulfuration of TMTD-d12 to TMTM-d12: The disulfide is then converted to the monosulfide.
Experimental Protocol: Synthesis of Sodium dimethyldithiocarbamate-d12
This protocol is adapted from established procedures for the synthesis of the non-deuterated compound.[3][4][5]
Materials:
-
Dimethylamine-d6 hydrochloride
-
Sodium hydroxide
-
Carbon disulfide
-
Deionized water
Procedure:
-
An aqueous solution of dimethylamine-d6 is prepared by dissolving dimethylamine-d6 hydrochloride in deionized water and neutralizing with a stoichiometric amount of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
Carbon disulfide is added dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The resulting solution of sodium dimethyldithiocarbamate-d12 can be used directly in the next step.
Experimental Protocol: Synthesis of Tetramethylthiuram Disulfide-d12 (TMTD-d12)
This protocol describes the oxidative coupling of the dithiocarbamate (B8719985) salt to form the disulfide.[3][4][5]
Materials:
-
Aqueous solution of sodium dimethyldithiocarbamate-d12
-
Hydrogen peroxide (30% solution)
-
Deionized water
Procedure:
-
The aqueous solution of sodium dimethyldithiocarbamate-d12 is diluted with deionized water and cooled in an ice bath.
-
Hydrogen peroxide (30%) is added dropwise to the vigorously stirred solution, maintaining the temperature below 20 °C.
-
A pale yellow precipitate of TMTD-d12 will form.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.
Experimental Protocol: Synthesis of this compound (TMTM-d12)
This final step involves the desulfuration of TMTD-d12.[6]
Materials:
-
Tetramethylthiuram Disulfide-d12 (TMTD-d12)
-
Triphenylphosphine or Potassium Cyanide
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
TMTD-d12 is dissolved in an appropriate anhydrous solvent.
-
A slight molar excess of the desulfurizing agent (triphenylphosphine or potassium cyanide) is added to the solution.
-
The reaction mixture is stirred at room temperature (or heated gently if necessary) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.[7][8][9][10]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., Ethanol (B145695), Isopropanol, or a mixture of solvents like ethyl acetate (B1210297)/hexane)
Procedure:
-
The crude TMTM-d12 is dissolved in a minimal amount of the chosen solvent at its boiling point.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
The purified TMTM-d12 is dried under vacuum to remove all traces of the solvent.
Data Presentation
The following tables summarize key quantitative data for the non-deuterated TMTM and its precursor, TMTD. To date, specific experimental data such as yield and purity for the synthesis of TMTM-d12 are not publicly available.
Table 1: Physical and Spectroscopic Data of Tetramethylthiuram Monosulfide (TMTM)
| Property | Value | Reference |
| Molecular Formula | C6H12N2S3 | [6] |
| Molar Mass | 208.37 g/mol | [6] |
| Melting Point | 106-110 °C | |
| ¹H NMR (CDCl₃) | δ ~3.4 (s, 12H) | |
| ¹³C NMR (CDCl₃) | δ ~43 (CH₃), ~200 (C=S) | |
| Mass Spectrum (EI) | m/z 208 (M+), 116, 88, 76 | [11] |
Table 2: Physical and Spectroscopic Data of Tetramethylthiuram Disulfide (TMTD)
| Property | Value | Reference |
| Molecular Formula | C6H12N2S4 | [11] |
| Molar Mass | 240.44 g/mol | [11] |
| Melting Point | 155-156 °C | |
| ¹H NMR (CDCl₃) | δ ~3.5 (s, 12H) | [12] |
| ¹³C NMR (CDCl₃) | δ ~40 (CH₃), ~195 (C=S) | |
| Mass Spectrum (EI) | m/z 240 (M+), 120, 88, 76 | [11] |
Mandatory Visualizations
Proposed Synthesis Workflow for TMTM-d12
Caption: Proposed synthetic workflow for this compound.
Disulfiram Metabolic Pathway and Mechanism of Action
Caption: Metabolic pathway of Disulfiram and its inhibition of Aldehyde Dehydrogenase.[13][14][15][16][17]
Biological Context: Mechanism of Action
Tetramethylthiuram Monosulfide is a metabolite of Disulfiram. The primary therapeutic effect of Disulfiram stems from its ability to irreversibly inhibit the enzyme aldehyde dehydrogenase (ALDH).[16][17][18]
In the normal metabolism of alcohol, ethanol is first converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde, which is toxic, is then rapidly converted to non-toxic acetate by ALDH. By inhibiting ALDH, Disulfiram and its metabolites cause a rapid buildup of acetaldehyde in the blood if alcohol is consumed.[16][17] This accumulation of acetaldehyde leads to a highly unpleasant physiological reaction, often referred to as the "disulfiram-alcohol reaction," characterized by symptoms such as nausea, vomiting, flushing, and palpitations.[14][16] This aversive effect is the basis of its use in the treatment of alcoholism.
Some studies also indicate that Disulfiram and related dithiocarbamates can inhibit other enzymes, such as dopamine (B1211576) β-hydroxylase, which has implications for other therapeutic applications.[15] Furthermore, TMTM itself is recognized as a chemical allergen that can provoke an immune response through increased histamine (B1213489) release and cell-mediated immunity.[6]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. US6420602B1 - Method for the production of tetramethylthiuram disulfide - Google Patents [patents.google.com]
- 5. BE1012460A3 - PROCESS FOR PREPARATION tetramethylthiuram disulfide. - Google Patents [patents.google.com]
- 6. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2000071551A2 - Purification of an organometallic compound by recrystallization - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Tetramethylthiuram disulfide [webbook.nist.gov]
- 12. Tetramethylthiuram Disulfide(137-26-8) 1H NMR spectrum [chemicalbook.com]
- 13. ClinPGx [clinpgx.org]
- 14. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avisarecovery.com [avisarecovery.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of Tetramethylthiuram Monosulfide-d12
Disclaimer: This document provides a technical overview of the spectral data for Tetramethylthiuram Monosulfide. Due to the limited availability of public data for the deuterated species (d12), the spectral data presented herein is for the non-deuterated form, Tetramethylthiuram Monosulfide. This information should serve as a close proxy for the deuterated compound, with the primary difference in the NMR spectra being the absence of proton signals and in the mass spectrum a corresponding shift in the molecular weight.
Introduction
Tetramethylthiuram Monosulfide is an organosulfur compound widely used as a vulcanization accelerator in the rubber industry and as a fungicide in agriculture. Its deuterated isotopologue, Tetramethylthiuram Monosulfide-d12, serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a summary of the available spectral data (NMR, MS, and IR) for the non-deuterated compound and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the key spectral data for Tetramethylthiuram Monosulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Tetramethylthiuram Monosulfide
| Chemical Shift (δ) ppm | Multiplicity |
| 3.4 | s |
Solvent: Chloroform-d (CDCl₃) s = singlet
Table 2: ¹³C NMR Spectral Data for Tetramethylthiuram Monosulfide [1]
| Chemical Shift (δ) ppm |
| 44.2 |
| 199.8 |
Solvent: Chloroform-d (CDCl₃)
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Tetramethylthiuram Monosulfide [1]
| m/z | Relative Intensity | Proposed Fragment |
| 208 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [C₄H₁₂N₂S]⁺ |
| 88 | High | [C₃H₆NS]⁺ |
| 76 | Moderate | [CS₂]⁺ |
| 44 | High | [C₂H₆N]⁺ |
Ionization Method: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectral Data for Tetramethylthiuram Monosulfide [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 | Strong | C-H stretch (methyl) |
| 1490 | Strong | C-N stretch |
| 1380 | Medium | C-H bend (methyl) |
| 1240 | Strong | C-N stretch |
| 1090 | Medium | C=S stretch |
| 970 | Strong | C-N stretch |
Sample Preparation: KBr Pellet
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
-
Detection: The detector records the abundance of each ion at its respective m/z value.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a chemical compound using spectroscopic methods.
Signaling Pathways
Currently, there is no established role for Tetramethylthiuram Monosulfide or its deuterated form in specific biological signaling pathways. Its primary applications are in industrial and agricultural settings. Research into its biological effects has focused on its potential as an allergen, where it may trigger cell-mediated immunity and histamine (B1213489) release.[2] However, a detailed signaling cascade has not been elucidated in the publicly available literature. The following diagram illustrates a high-level logical relationship of its known biological interaction.
References
Technical Guide: Solubility Profile of Tetramethylthiuram Monosulfide-d12 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an overview of the solubility of Tetramethylthiuram Monosulfide-d12. Due to the limited availability of specific quantitative data for the deuterated form, this document summarizes the known solubility of the non-deuterated Tetramethylthiuram Monosulfide and discusses the potential effects of deuteration on solubility. Furthermore, a generalized experimental protocol for determining the solubility of the deuterated compound is presented.
Introduction to this compound
This compound (TMTM-d12) is the deuterium-labeled version of Tetramethylthiuram Monosulfide (TMTM), an organosulfur compound.[1] TMTM is utilized as a vulcanization accelerator in the rubber industry and in various biochemical studies.[1] The deuterated form is typically used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications, to allow for precise quantification of the non-deuterated parent compound. Understanding its solubility is crucial for sample preparation, formulation, and in-vitro/in-vivo study design.
Solubility Data
Specific quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of the non-deuterated parent compound, Tetramethylthiuram Monosulfide, provides a strong indication of the expected solubility profile for its deuterated analog. The replacement of hydrogen with deuterium (B1214612) is not expected to drastically alter the fundamental solubility in organic solvents, although minor differences may exist.
The qualitative solubility of Tetramethylthiuram Monosulfide is summarized in the table below.
| Solvent | Solubility |
| Water | Insoluble[2][3] |
| Aromatic Solvents | Soluble[4] |
| Benzene | Soluble[3] |
| Chloroform | Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Soluble[3] |
| Acetone | Soluble[3] |
| Dichloroethane | Soluble |
| Carbon Disulfide | Soluble |
| Diethyl Ether | Soluble (cold)[3] |
Effect of Deuteration on Solubility
The substitution of hydrogen with deuterium atoms can subtly influence the physicochemical properties of a molecule. While large changes in solubility in organic solvents are uncommon, the following points should be considered:
-
Intermolecular Forces: Deuterium is slightly more polarizable than protium (B1232500) (hydrogen-1). This can lead to minor differences in van der Waals forces and dipole-dipole interactions between the solute and solvent molecules.
-
Hydrogen Bonding: In protic solvents, the strength of hydrogen bonds can be affected by deuteration. However, since Tetramethylthiuram Monosulfide does not have exchangeable protons to form strong hydrogen bonds, this effect is likely minimal for this particular molecule.
-
General Observation: For most organic compounds, the difference in solubility between the deuterated and non-deuterated forms in common organic solvents is considered negligible for routine applications.[5]
Proposed Experimental Protocol for Solubility Determination
Given the lack of specific quantitative data for this compound, a generalized experimental protocol based on the equilibrium solubility method is proposed. This method involves saturating a solvent with the solute and then quantifying the dissolved amount.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lanxess.com [lanxess.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
Thermal Stability and Degradation of TMTM-d12: A Technical Overview
Disclaimer: Publicly available information regarding the specific thermal stability and degradation pathways of Tetramethylthiuram Monosulfide-d12 (TMTM-d12) is limited. This document provides a comprehensive overview based on the known properties of its non-deuterated analog, Tetramethylthiuram Monosulfide (TMTM), and established methodologies for thermal analysis. The data and protocols presented herein should be considered as a general guide for researchers, scientists, and drug development professionals.
Introduction to TMTM and TMTM-d12
Tetramethylthiuram monosulfide (TMTM) is an organosulfur compound utilized primarily as a rubber vulcanization accelerator. Its deuterated isotopologue, TMTM-d12, serves as an internal standard in various analytical applications. Understanding the thermal stability and degradation profile of these compounds is crucial for their safe handling, storage, and application in various industrial and research settings.
Thermal Stability of Tetramethylthiuram Monosulfide (TMTM)
Upon heating to decomposition, TMTM is expected to release a variety of toxic and hazardous gases, including:
-
Carbon dioxide (CO2)[1]
Table 1: Physical and Thermal Properties of TMTM
| Property | Value | Reference(s) |
| Appearance | Yellow solid | [1] |
| Melting Point | 103 - 111 °C | [2][3] |
| Solubility in Water | Insoluble | [1] |
| Decomposition Products | CO, CO2, NOx, SOx | [1][3] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4][5][6] The following provides a general experimental protocol for conducting TGA on a compound like TMTM or TMTM-d12.
Objective: To determine the onset temperature of decomposition and the mass loss profile of the sample as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Inert gas supply (e.g., Nitrogen, Argon) for creating a non-reactive atmosphere.
-
Sample pans (e.g., alumina, platinum).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to remove any gaseous decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be well above the decomposition temperature of the sample (e.g., 600°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.
-
Calculate the percentage of mass loss at different temperature ranges, corresponding to various decomposition steps.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a thermogravimetric analysis experiment.
Caption: A flowchart illustrating the key stages of a thermogravimetric analysis (TGA) experiment.
Degradation Pathway
Detailed studies on the specific degradation pathways of TMTM and TMTM-d12 are not available in the reviewed literature. The thermal decomposition of thiuram sulfides is a complex process that can involve the homolytic cleavage of C-S and S-S bonds, leading to the formation of various radical species. These radicals can then undergo further reactions to form the observed gaseous products such as CO, CO2, NOx, and SOx. Elucidating the precise degradation mechanism would require advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gaseous products at different stages of decomposition.
Conclusion
This technical guide provides an overview of the current understanding of the thermal stability of TMTM, which serves as a proxy for its deuterated analog, TMTM-d12. While quantitative data from specific thermal analyses are lacking, the available information indicates that TMTM is thermally stable up to approximately 100°C, above which it may decompose to produce hazardous gases. A generalized experimental protocol for thermogravimetric analysis has been provided to guide researchers in assessing the thermal properties of these compounds. Further experimental investigation is necessary to fully characterize the thermal degradation profile and elucidate the specific degradation pathways of TMTM and TMTM-d12.
References
A Technical Guide to Commercial Suppliers and Applications of Tetramethylthiuram Monosulfide-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and applications of Tetramethylthiuram Monosulfide-d12 (TMTM-d12). This deuterated analogue serves as a critical internal standard for quantitative mass spectrometry-based analyses, ensuring accuracy and precision in complex biological and environmental matrices. This document outlines key specifications from prominent suppliers, details its primary application in analytical chemistry, and provides a foundational experimental protocol for its use.
Introduction to this compound
This compound is the deuterium-labeled version of Tetramethylthiuram Monosulfide (TMTM), a compound used in the rubber industry and as a fungicide. The replacement of twelve hydrogen atoms with deuterium (B1214612) results in a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer. This property makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[1] When added to a sample at a known concentration, TMTM-d12 co-elutes with the target analyte (unlabeled TMTM) and experiences similar ionization and matrix effects. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several specialized chemical suppliers offer this compound for research and developmental purposes. The primary manufacturers and distributors include Toronto Research Chemicals (TRC), with LGC Standards as a key distributor, and MedChemExpress. While pricing is typically available upon request, the following table summarizes the key technical specifications available from these suppliers.
| Specification | LGC Standards (for Toronto Research Chemicals) | MedChemExpress |
| Product Code | TRC-T889530 | HY-W738908 |
| Synonyms | Sulfide, bis(Dimethylthiocarbamoyl)-d12 | TMTM-d12 |
| CAS Number | Not specified for d12, Unlabeled: 97-74-5 | 2732874-03-0 |
| Molecular Formula | C₆D₁₂N₂S₃ | C₆D₁₂N₂S₃ |
| Molecular Weight | 220.44 | Not specified |
| Purity | Provided with a full analytical package including NMR, HPLC, and MS data with Certificate of Analysis. Purity levels are typically high.[2][3] | Stated on Certificate of Analysis, often >98% or >99% by HPLC or LCMS.[4][5][6] |
| Available Pack Sizes | 1 mg, 10 mg | 50 mg, 100 mg, 250 mg |
| Storage Temperature | +4°C | Recommended conditions on Certificate of Analysis |
| Country of Origin | CANADA | Not specified |
| Certificate of Analysis | Available | Available |
Application: Internal Standard for Quantitative Analysis
The primary application of this compound is as an internal standard in analytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis and environmental testing due to its ability to compensate for matrix effects and variability in sample processing.
Signaling Pathway for Quantitative Analysis Workflow
The following diagram illustrates the logical workflow for utilizing a deuterated internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of Tetramethylthiuram Monosulfide in a Sample Matrix
This section provides a generalized experimental protocol for the quantification of TMTM in a sample (e.g., environmental water or a biological fluid) using TMTM-d12 as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
Tetramethylthiuram Monosulfide (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Sample matrix (e.g., plasma, water)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of TMTM in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of TMTM-d12 in methanol.
-
Store stock solutions at -20°C.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking the appropriate matrix with the analyte stock solution to achieve a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Spike all calibration standards and QC samples with the internal standard stock solution to a final concentration (e.g., 50 ng/mL).
4. Sample Preparation:
-
Thaw unknown samples, calibration standards, and QC samples.
-
To a fixed volume of each sample, add the internal standard solution.
-
Protein Precipitation (for biological samples): Add 3 volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
Solid-Phase Extraction (for complex matrices): Condition an appropriate SPE cartridge. Load the sample, wash, and elute the analytes.
-
Evaporate the solvent from the extracted samples under a stream of nitrogen and reconstitute in the mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both TMTM and TMTM-d12.
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Caption: Key steps in the experimental protocol for TMTM quantification.
Conclusion
This compound is an essential tool for researchers and scientists requiring accurate quantification of its unlabeled analogue. Commercial suppliers like LGC Standards (for Toronto Research Chemicals) and MedChemExpress provide high-purity standards with comprehensive analytical data. The use of TMTM-d12 as an internal standard in LC-MS and other mass spectrometry-based methods significantly enhances the reliability and robustness of quantitative data, which is critical in drug development, environmental monitoring, and other scientific disciplines. The provided experimental framework offers a solid starting point for the development of specific and validated analytical methods.
References
Tetramethylthiuram Monosulfide (TMTM): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylthiuram monosulfide (TMTM), an organosulfur compound, is a versatile chemical with significant industrial applications. Primarily known for its role as a fast-curing secondary accelerator in the vulcanization of natural and synthetic rubbers, TMTM is also utilized as a fungicide in agriculture and has been investigated for its biological activities.[1][2] This technical guide provides an in-depth overview of TMTM, encompassing its chemical and physical properties, synthesis protocols, analytical methodologies, toxicological profile, and known mechanisms of action. The information is presented to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
TMTM is a yellow crystalline solid with the chemical formula C₆H₁₂N₂S₃.[3] It is characterized by its low solubility in water but good solubility in various organic solvents.[3][4] Key quantitative properties of TMTM are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₁₂N₂S₃ | [3][4] |
| Molecular Weight | 208.37 g/mol | [5] |
| Appearance | Yellow or light yellow powder/crystalline solid | [3][4][6] |
| Melting Point | 104-111 °C | [5][6][7] |
| Density | 1.37-1.40 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in benzene (B151609), chloroform, acetone, toluene, and carbon disulfide; Slightly soluble in ethanol (B145695) and ether. | [3][4][7] |
| CAS Number | 97-74-5 | [3] |
Synthesis of Tetramethylthiuram Monosulfide
Several methods for the synthesis of TMTM have been reported, with the most common involving the desulfuration of tetramethylthiuram disulfide (TMTD).
Experimental Protocol: One-Pot Synthesis from Dimethylamine (B145610), Carbon Disulfide, and a Desulfurizing Agent
This protocol is adapted from a reported one-pot synthesis method.[3]
Materials:
-
Dimethylamine (57% aqueous solution)
-
Carbon disulfide (98%)
-
Sodium hydroxide (B78521) (30% aqueous solution)
-
Hydrogen peroxide
-
Ammonium (B1175870) chloride
-
Potassium cyanide
-
Isopropanol/water azeotrope (as solvent)
Procedure:
-
Formation of Sodium Dimethyl Dithiocarbamate: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 50 cm³ of the isopropanol/water solvent and 33.26 cm³ of 57% dimethylamine with vigorous stirring.
-
Slowly add 21.50 cm³ of carbon disulfide over one hour, maintaining the temperature at 30 °C.
-
Subsequently, add 47 cm³ of 30% sodium hydroxide solution over one hour, keeping the temperature at 30 °C.
-
Oxidation to TMTD: The resulting amine salt of dimethyldithiocarbamic acid is oxidized in the same reaction mixture using hydrogen peroxide to form a suspension of tetramethylthiuram disulfide (TMTD).
-
Sulfur Elimination to TMTM: To the TMTD suspension, add ammonium chloride and a solution of potassium cyanide. This initiates the elimination of a sulfur atom from the disulfide bond of TMTD, yielding a suspension of tetramethylthiuram monosulfide (TMTM).
-
Isolation and Purification: The TMTM product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like benzene or ethanol can be performed for further purification.
Analytical Methods
The detection and quantification of TMTM in various matrices are crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.
Experimental Protocol: HPLC Analysis of TMTM
This protocol is a general guideline adaptable for the analysis of TMTM in rubber extracts, based on methods for related thiuram compounds.[8]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for extraction)
-
TMTM standard
Sample Preparation:
-
Extract a known weight of the rubber sample with methanol using ultrasonication for a defined period (e.g., 30 minutes).
-
Cool the extract to room temperature and dilute to a known volume with methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 100% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: TMTM has a UV absorbance maximum that can be determined by running a standard; a wavelength around 280 nm is often suitable for thiurams.
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard calibration curve prepared from a series of TMTM standard solutions of known concentrations.
Toxicological Profile
TMTM is classified as harmful if swallowed and may cause an allergic skin reaction.[9][10] Toxicological data are summarized in Table 2.
| Test | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | 450 mg/kg | [9] |
| LD₅₀ | Rabbit | Dermal | >2,000 mg/kg | [9] |
Experimental Protocols for Toxicological Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is a general protocol that can be adapted for TMTM.[1][5][11]
Materials:
-
Human cell line (e.g., HaCaT keratinocytes for skin sensitization assessment)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
TMTM
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
TMTM Treatment: Prepare serial dilutions of TMTM in the cell culture medium. Replace the existing medium with the TMTM-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve TMTM, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of TMTM that causes 50% inhibition of cell viability).
This is a generalized protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method).[12][13]
Species: Rat (preferably female) Procedure:
-
Dosing: A single oral dose of TMTM is administered to a group of animals (typically 3) by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.
-
Step-wise Procedure: If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is tested. This continues until the dose causing mortality is identified or the limit dose (2000 mg/kg) is reached without mortality.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.
The GPMT is a method to assess the potential of a substance to cause skin sensitization.[10][14]
Species: Guinea Pig Procedure:
-
Induction Phase:
-
Intradermal Induction: A group of test animals receives intradermal injections of TMTM (with and without an adjuvant like Freund's Complete Adjuvant) into the scapular region. A control group receives injections of the vehicle and adjuvant only.
-
Topical Induction: One week after the injections, the same skin area is treated with a topical application of TMTM under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, both test and control animals are challenged with a non-irritating concentration of TMTM applied topically to a naive site.
-
Evaluation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine the sensitization potential.
Mechanisms of Action
Role in Rubber Vulcanization
TMTM acts as an ultra-fast accelerator in the sulfur vulcanization of rubber.[2][15] The mechanism is complex and believed to involve the formation of radical species that facilitate the cross-linking of polymer chains with sulfur.[5][7]
The process can be summarized as follows:
-
Activation: In the presence of activators like zinc oxide and stearic acid, TMTM is thought to form an active accelerator complex.
-
Radical Formation: At vulcanization temperatures, this complex and/or TMTM itself can decompose to form sulfur-containing radicals.
-
Sulfurating Agent Formation: These radicals react with elemental sulfur (S₈) to form active sulfurating agents (polysulfidic species).
-
Cross-link Formation: The sulfurating agents react with the rubber polymer chains, leading to the formation of mono-, di-, and polysulfidic cross-links between the chains. This three-dimensional network structure gives the rubber its desired elasticity and durability.
Fungicidal Mode of Action
The precise molecular mechanism of TMTM's fungicidal activity is not as well-defined as that of some other fungicides. However, dithiocarbamates, the chemical class to which TMTM belongs, are generally known to be multi-site inhibitors.[16] They are believed to interfere with various fungal cellular processes.
Potential mechanisms include:
-
Enzyme Inhibition: TMTM may inactivate essential enzymes, particularly those containing sulfhydryl groups or metal ions, by chelation or reaction with these functional groups. This can disrupt metabolic pathways like respiration.
-
Disruption of Cell Membrane/Wall: Some evidence suggests that related compounds can interfere with the integrity of the fungal cell wall or membrane, leading to leakage of cellular contents and cell death.[12][17]
-
Inhibition of Spore Germination and Mycelial Growth: At a macroscopic level, TMTM inhibits the germination of fungal spores and the growth of mycelia, preventing the establishment and spread of fungal infections.[18][19]
Immunological Effects
TMTM is known to be a skin sensitizer (B1316253) and has been associated with increased histamine (B1213489) release and cell-mediated immunity.[20]
The release of histamine is a key event in allergic reactions and is primarily mediated by the degranulation of mast cells and basophils.[21] While the specific pathway for TMTM-induced histamine release is not fully detailed, it likely involves the activation of mast cells, either through an IgE-independent mechanism or by acting as a hapten that, after binding to proteins, can trigger an immune response leading to IgE production and subsequent mast cell degranulation upon re-exposure.
Cell-mediated immunity involves T-lymphocytes (T-cells) and is crucial for responding to intracellular pathogens and in delayed-type hypersensitivity reactions, such as allergic contact dermatitis.[22][23] As a skin sensitizer, TMTM can act as a hapten that, upon binding to skin proteins, is recognized by antigen-presenting cells (APCs) like Langerhans cells. These APCs then migrate to lymph nodes and present the antigen to naive T-cells, leading to their activation, proliferation, and differentiation into effector T-cells. Subsequent exposure to TMTM will then elicit a more rapid and robust response from these memory and effector T-cells, resulting in the clinical signs of contact dermatitis.
Conclusion
Tetramethylthiuram monosulfide is a compound of significant industrial importance with a well-characterized profile in terms of its physical and chemical properties, synthesis, and primary applications. While its toxicological effects are generally understood, and analytical methods for its detection are established, a deeper understanding of its specific molecular mechanisms of action is an area for further research. Elucidating the precise enzymatic targets in fungi and the detailed signaling cascades it triggers in immune cells would provide a more complete picture of its biological activity and could inform the development of safer alternatives or novel applications.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. lusida.com [lusida.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. makingchembooks.com [makingchembooks.com]
- 6. resource.iyp.tw [resource.iyp.tw]
- 7. researchgate.net [researchgate.net]
- 8. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]
- 9. taglus.com [taglus.com]
- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mapping of Antifungal Mechanisms Accessing Biomaterials and New Agents to Target Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermoscientific.fr [thermoscientific.fr]
- 14. st-biotech.com [st-biotech.com]
- 15. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 16. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 20. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Mechanisms of transmembrane signalling in human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. immunology.org [immunology.org]
An In-depth Technical Guide to the Deuterium Labeling of Thiuram Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of thiuram compounds, with a particular focus on disulfiram (B1670777). Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope deuterium, is a powerful tool in drug development and metabolic research. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, leading to improved pharmacokinetic profiles. This guide details the synthesis of deuterated thiuram compounds, analytical techniques for their characterization, and the underlying biochemical pathways affected by these molecules.
Introduction to Deuterium Labeling and Thiuram Compounds
Deuterium labeling is a key strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][2] The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, particularly those involving cytochrome P450 enzymes, without changing the fundamental pharmacology of the molecule.[2]
Thiuram disulfides are a class of organosulfur compounds with a wide range of applications, from rubber vulcanization to pharmaceuticals.[3] The most notable pharmaceutical example is disulfiram (tetraethylthiuram disulfide), which is used in the management of chronic alcoholism.[3] Its mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde (B116499) upon alcohol consumption and subsequent unpleasant physiological effects.[1][4][5]
This guide will explore the synthesis, analysis, and biological implications of deuterating thiuram compounds, providing researchers with the necessary information to apply this technique in their work.
Synthesis of Deuterated Thiuram Compounds
The synthesis of deuterated thiuram compounds, such as Disulfiram-d20, can be achieved by employing deuterated starting materials. A general and plausible synthetic route involves a two-step process: the formation of a deuterated dithiocarbamate (B8719985) salt followed by its oxidation to the corresponding thiuram disulfide.
Synthesis of Deuterated Diethylamine (B46881)
A common precursor for the synthesis of deuterated disulfiram is deuterated diethylamine. The synthesis of deuterated amines can be achieved through various methods, including the reduction of amides or nitriles with a deuterium source or the alkylation of amines with deuterated alkyl halides. A practical approach for producing deuterated dimethylamine (B145610) has been described, which can be adapted for diethylamine.[2][6][7]
Synthesis of Deuterated Sodium Diethyldithiocarbamate (B1195824)
Deuterated diethylamine can then be reacted with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to form deuterated sodium diethyldithiocarbamate.[8]
Oxidation to Deuterated Tetraethylthiuram Disulfide (Disulfiram-d20)
The final step is the oxidation of the deuterated sodium diethyldithiocarbamate to form the disulfide bond of the thiuram compound. Common oxidizing agents for this reaction include hydrogen peroxide or iodine.[8][9]
Experimental Protocols
Synthesis of Tetraethyl-d20-thiuram disulfide (Disulfiram-d20)
Materials:
-
Diethylamine-d10 (perdeuterated)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ethanol-d6
-
D₂O (Deuterium oxide)
-
Standard laboratory glassware and equipment
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Sodium Diethyldithiocarbamate-d20:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of D₂O.
-
To this solution, add one molar equivalent of diethylamine-d10 dissolved in ethanol-d6.
-
Slowly add one molar equivalent of carbon disulfide dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour. The formation of the sodium diethyldithiocarbamate-d20 salt should result in a pale-yellow solution or precipitate.
-
-
Oxidation to Disulfiram-d20:
-
To the reaction mixture containing the sodium diethyldithiocarbamate-d20, slowly add a 30% solution of hydrogen peroxide dropwise. The amount should be slightly in molar excess to ensure complete oxidation.
-
Control the addition rate to maintain the reaction temperature below 30 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional two hours.
-
The crude Disulfiram-d20 will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold D₂O.
-
Recrystallize the crude product from a suitable deuterated solvent, such as ethanol-d6, to obtain the purified Disulfiram-d20.
-
Dry the final product under vacuum.
-
Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)
Objective: To determine the isotopic purity and confirm the structure of the synthesized Disulfiram-d20.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized Disulfiram-d20 and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the sample and internal standard in a known volume of a suitable non-deuterated solvent (e.g., chloroform (B151607) or DMSO) to allow for the observation of any residual proton signals.[10]
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to quantify any residual proton signals. The absence or significant reduction of signals corresponding to the ethyl groups will indicate high deuterium incorporation.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms at the ethyl group positions, confirming the success of the labeling.[10] The integration of these signals can be used to determine the relative deuterium content at different positions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling, providing further structural confirmation.
-
-
Data Analysis:
Isotopic Purity Determination by LC-MS
Objective: To determine the isotopic distribution and confirm the molecular weight of the synthesized Disulfiram-d20.
Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized Disulfiram-d20 in a suitable solvent (e.g., acetonitrile/water).
-
-
LC Separation:
-
Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient to separate the analyte from any impurities.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting compound using the mass spectrometer in full scan mode to obtain the mass spectrum.
-
The mass spectrum will show a distribution of isotopologues (M, M+1, M+2, etc.). For Disulfiram-d20, the most abundant ion should correspond to the fully deuterated molecule.
-
-
Data Analysis:
Quantitative Data
The following table summarizes the key quantitative data for deuterated disulfiram (Disulfiram-d20).
| Parameter | Value | Reference |
| Chemical Formula | C₁₀D₂₀N₂S₄ | [17] |
| Molecular Weight | 316.7 g/mol | [17] |
| Isotopic Purity | ≥99% deuterated forms (d1-d20) | [17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Disulfiram Action
Disulfiram's primary mechanism of action is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism.[1][4] This inhibition leads to the accumulation of acetaldehyde, which is responsible for the unpleasant symptoms experienced after alcohol consumption.[5]
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and analysis of deuterated thiuram compounds.
Conclusion
Deuterium labeling of thiuram compounds offers a promising avenue for improving their therapeutic properties by modifying their metabolic profiles. This guide has provided a detailed overview of the synthesis, characterization, and biological context of these important molecules. The experimental protocols and workflows presented herein serve as a valuable resource for researchers in drug development and related scientific fields. The continued exploration of deuterated compounds will undoubtedly lead to the development of safer and more effective pharmaceuticals.
References
- 1. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human aldehyde dehydrogenase: mechanism of inhibition of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 9. Antioxidant action of sodium diethyldithiocarbamate: reaction with hydrogen peroxide and superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. resolvemass.ca [resolvemass.ca]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 16. almacgroup.com [almacgroup.com]
- 17. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Tetramethylthiuram Monosulfide-d12 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Tetramethylthiuram Monosulfide (TMTM) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Tetramethylthiuram Monosulfide-d12 (TMTM-d12) as an internal standard.
Introduction
Tetramethylthiuram Monosulfide is a chemical compound belonging to the dithiocarbamate (B8719985) class, known for its use in various industrial and agricultural applications. Accurate quantification of TMTM in biological systems is crucial for toxicological assessments and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]
This document outlines the necessary protocols for sample preparation, LC-MS/MS analysis, and data processing, along with relevant biological context and experimental workflows.
Quantitative Data Summary
The use of an internal standard is critical for achieving accurate and precise quantification. The following table summarizes representative recovery data from studies analyzing related dithiocarbamates using a deuterated internal standard in various matrices. These values demonstrate the effectiveness of the internal standard in correcting for analytical variability.
| Matrix | Analyte Concentration (mg/kg) | Recovery (%) | Reference |
| Apples | 0.02 | 95 | [2] |
| Apples | 1.0 | 108 | [2] |
| Tomatoes | 0.02 | 80 | [2] |
| Tomatoes | 1.0 | 98 | [2] |
| Grapes | 0.02 | 102 | [2] |
| Grapes | 1.0 | 105 | [2] |
| Sweet Peppers | 0.02 | 88 | [2] |
| Sweet Peppers | 1.0 | 99 | [2] |
Note: This data is for thiram (B1682883) using d12-thiram as an internal standard and is presented as a representative example. Actual recoveries for TMTM may vary and should be determined during method validation.
Experimental Protocols
This section details the methodologies for the quantitative analysis of TMTM using TMTM-d12 as an internal standard.
Materials and Reagents
-
Tetramethylthiuram Monosulfide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices like plasma.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known concentration of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of dithiocarbamates. These parameters should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (To be optimized by the user):
Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive detection of the analyte and internal standard. The user must determine the optimal precursor and product ions for both Tetramethylthiuram Monosulfide and this compound.
-
For Tetramethylthiuram Monosulfide (Analyte):
-
Precursor Ion (Q1): m/z [M+H]⁺
-
Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan.
-
-
For this compound (Internal Standard):
-
Precursor Ion (Q1): m/z [M+H]⁺ (will be 12 Da higher than the analyte)
-
Product Ion (Q3): To be determined by infusing the internal standard solution.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Tetramethylthiuram Monosulfide using LC-MS with an internal standard.
Caption: Workflow for TMTM quantification.
Potential Biological Signaling Pathways
Tetramethylthiuram disulfide (thiram), a related dithiocarbamate, is known to inhibit key enzymes involved in neurotransmitter metabolism and detoxification pathways. The following diagrams illustrate these potential interactions for TMTM.
Inhibition of Dopamine Beta-Hydroxylase:
Dopamine beta-hydroxylase is a critical enzyme in the synthesis of norepinephrine (B1679862) from dopamine. Inhibition of this enzyme can disrupt normal catecholamine signaling.
Caption: Inhibition of norepinephrine synthesis.
Inhibition of Aldehyde Dehydrogenase:
Aldehyde dehydrogenase (ALDH) is a crucial enzyme in the detoxification of aldehydes. Its inhibition can lead to the accumulation of toxic aldehyde species.
Caption: Inhibition of aldehyde detoxification.
References
Quantitative Analysis of Target Compounds using a Deuterated Internal Standard with Derivatization by GC-MS
References
- 1. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of mass spectrometry to metabolomics and metabonomics: detection of biomarkers of aging and of age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic applications in nutritional research: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aet.irost.ir [aet.irost.ir]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tetramethylthiuram Monosulfide-d12 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylthiuram monosulfide (TMTM) is a sulfur-containing organic compound with applications in the rubber industry and as a fungicide.[1][2] Understanding its metabolic fate is crucial for assessing its toxicological profile and its impact on biological systems. Tetramethylthiuram Monosulfide-d12 (TMTM-d12) is a stable isotope-labeled version of TMTM, where the twelve hydrogen atoms on the methyl groups are replaced with deuterium (B1214612).[3] This isotopic substitution makes TMTM-d12 an invaluable tool for metabolic studies, as it can be used as a tracer to elucidate the biotransformation pathways of TMTM without the use of radioactive materials.[3] The increased mass of TMTM-d12 and its metabolites allows for their clear differentiation from their endogenous, non-labeled counterparts using mass spectrometry.[4]
These application notes provide a comprehensive guide for utilizing TMTM-d12 as a metabolic tracer in both in vitro and in vivo experimental settings. The protocols outlined below are based on general principles of metabolic tracing with stable isotopes and analytical methods for dithiocarbamates, and should be adapted to specific experimental needs.
Principle of TMTM-d12 Tracing
The core principle behind using TMTM-d12 as a tracer lies in the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope can lead to a slower rate of metabolism for the deuterated compound.[5][6][7] This allows for the tracking of the metabolic fate of the parent compound. By introducing TMTM-d12 into a biological system, researchers can trace the appearance of deuterated metabolites over time using mass spectrometry. This enables the identification of metabolic pathways, the quantification of metabolic flux, and the assessment of pharmacokinetic properties.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the conversion of TMTM-d12 into its downstream metabolites to identify the enzymes and biochemical reactions involved in its biotransformation.
-
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of TMTM-d12 in animal models to understand its in vivo behavior.
-
Toxicology Research: Investigating the formation of potentially toxic metabolites from TMTM and their impact on cellular pathways.
-
Drug Development: Using TMTM-d12 as an internal standard for the quantitative analysis of unlabeled TMTM in complex biological matrices.[3]
Proposed Metabolic Pathway of Tetramethylthiuram Monosulfide
Based on the known metabolism of the structurally similar compound, tetramethylthiuram disulfide (thiram), a plausible metabolic pathway for TMTM is proposed. Thiram (B1682883) is known to be metabolized into dimethyldithiocarbamate (B2753861) (DMDC) and carbon disulfide (CS2).[8][9] It is hypothesized that TMTM undergoes a similar biotransformation.
Caption: Proposed metabolic pathway of TMTM-d12.
Experimental Protocols
Protocol 1: In Vitro Metabolic Study Using Cell Cultures
This protocol describes the use of TMTM-d12 to trace its metabolism in a cultured cell line (e.g., HepG2 human liver cells).
1.1. Determination of TMTM-d12 Cytotoxicity (MTT Assay)
-
Objective: To determine the non-toxic concentration range of TMTM-d12 for the chosen cell line.
-
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
TMTM-d12 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of TMTM-d12 in culture medium.
-
Replace the medium in the wells with the TMTM-d12 dilutions and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to an untreated control.
-
1.2. Cell Labeling and Metabolite Extraction
-
Objective: To label cells with TMTM-d12 and extract metabolites for analysis.
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Replace the medium with fresh medium containing a non-toxic concentration of TMTM-d12 (determined in Protocol 1.1).
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Scrape the cells and transfer the suspension to a centrifuge tube.
-
Centrifuge at low speed to pellet the cells.
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the cell pellet.
-
Vortex and incubate on dry ice.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
1.3. LC-MS/MS Analysis of Metabolites
-
Objective: To detect and quantify TMTM-d12 and its deuterated metabolites.
-
Instrumentation:
-
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen.
-
Reconstitute the samples in a suitable solvent (e.g., 50% methanol).
-
Inject the samples into the LC-MS/MS system.
-
Separate the compounds using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor for the parent ion (TMTM-d12) and its expected metabolite ions using Multiple Reaction Monitoring (MRM). The specific mass transitions will need to be determined empirically.
-
Caption: General workflow for in vitro metabolic studies using TMTM-d12.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for studying the pharmacokinetics of TMTM-d12 in a rodent model.
2.1. Animal Dosing and Sample Collection
-
Objective: To administer TMTM-d12 to animals and collect biological samples over time.
-
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
TMTM-d12 formulation for dosing (e.g., in corn oil for oral gavage)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Metabolic cages for urine and feces collection
-
-
Procedure:
-
Acclimatize animals prior to the study.
-
Administer a single dose of TMTM-d12 via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.
-
Process blood to obtain plasma and store at -80°C.
-
House animals in metabolic cages to collect urine and feces at specified intervals.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney).
-
2.2. Sample Preparation
-
Objective: To extract TMTM-d12 and its metabolites from biological matrices.
-
Procedure (for plasma):
-
Thaw plasma samples on ice.
-
Add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
2.3. LC-MS/MS Analysis
-
Objective: To quantify the concentration of TMTM-d12 and its metabolites in biological samples over time.
-
Procedure:
-
Follow the LC-MS/MS procedure outlined in Protocol 1.3.
-
Develop a calibration curve using standards of TMTM-d12 and any available metabolite standards.
-
Quantify the concentrations in the samples against the calibration curve.
-
Data Presentation
Quantitative data from these studies should be organized into clear and concise tables to facilitate comparison and interpretation. The following are template tables for presenting key findings.
Table 1: Cytotoxicity of TMTM-d12 on HepG2 Cells
| TMTM-d12 Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 200 | Value |
| Note: Values are to be determined experimentally. |
Table 2: Pharmacokinetic Parameters of TMTM-d12 in Rats
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Oral | Value |
| Tmax (h) | Oral | Value |
| AUC (0-t) (ng*h/mL) | Oral | Value |
| Half-life (t½) (h) | Oral | Value |
| Clearance (CL/F) (L/h/kg) | Oral | Value |
| Volume of Distribution (Vd/F) (L/kg) | Oral | Value |
| Note: Values are to be determined experimentally following a single dose administration. |
Table 3: LC-MS/MS Parameters for TMTM-d12 and a Putative Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TMTM-d12 | Value | Value | Value |
| DMDC-d6 | Value | Value | Value |
| Note: Mass transitions and collision energies need to be optimized experimentally. |
Concluding Remarks
This compound is a powerful tool for elucidating the metabolic pathways and pharmacokinetic properties of its non-labeled counterpart. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust metabolic tracing studies. Successful application of these methods will contribute to a deeper understanding of the biological activity and safety profile of this widely used compound.
References
- 1. Effects of thiram exposure on liver metabolism of chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiram - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Analysis of Metabolite Residues from Degradation of Dithiocarbamates in Cereals Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - Iranian Journal of Nutrition Sciences and Food Technology [nsft.sbmu.ac.ir]
- 4. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiram - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: TMTM-d12 for Quantitative Analysis
Introduction
Tetramethylthiuram monosulfide (TMTM), a dithiocarbamate (B8719985) compound, is a metabolite of the widely used fungicide Thiram (B1682883). Due to its potential toxicity and impact on various biological pathways, including metabolic and reproductive systems, sensitive and accurate quantification of TMTM and its parent compound, Thiram, is crucial in biochemical and environmental research.[1][2] TMTM-d12, a deuterated analog of TMTM, serves as an ideal internal standard for quantification by mass spectrometry. Its chemical properties are nearly identical to TMTM, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring high accuracy and precision in complex biological matrices.
This document provides a detailed protocol for the use of TMTM-d12 as an internal standard for the quantitative analysis of Thiram and its metabolites in biological and environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Context: Thiram's Mechanism of Action
Thiram exposure has been shown to induce a range of biochemical effects. It can disrupt metabolic pathways, including those involved in steroid hormone biosynthesis and glycerolipid metabolism.[1][3] Furthermore, Thiram can cause oxidative stress by interfering with taurine (B1682933) and hypotaurine (B1206854) metabolism and activating the Nrf2 signaling pathway.[3] The degradation of Thiram in various matrices can be complex, involving processes like hydrolysis, oxidation, and N-dealkylation, leading to various metabolites.[4][5]
Signaling Pathway: Thiram-Induced Cellular Stress
Caption: Thiram's impact on cellular pathways, leading to oxidative stress and apoptosis.
Experimental Protocol: Quantification of Thiram using TMTM-d12 Internal Standard by LC-MS/MS
This protocol is designed for the analysis of Thiram in fruit and vegetable samples.[6][7]
1. Materials and Reagents
-
Standards: Thiram and TMTM-d12 (as internal standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) hydroxide (B78521) solution, Sodium sulfite (B76179)
-
Solid Phase Extraction (SPE) Cartridges: ZIC-pHILIC (or equivalent)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiram and TMTM-d12 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Thiram stock solution with a suitable solvent mixture (e.g., acetonitrile/water).
-
Internal Standard Spiking Solution: Prepare a TMTM-d12 working solution at a fixed concentration (e.g., 100 ng/mL) to be added to all samples and calibration standards.
3. Sample Preparation (Surface Extraction)
-
Weigh a representative portion of the homogenized sample (e.g., 10 g).
-
Add a defined volume of the TMTM-d12 internal standard spiking solution.
-
For the selective analysis of Thiram, an alkaline sulfite buffer is used for surface extraction. This quantitatively transforms Thiram into a dimethyldithiocarbamate (B2753861) (DMD) anion and a stable DMD-sulfite adduct, which serves as a selective marker for Thiram.[6][7]
-
Vortex the sample for 1-2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 10 mM ammonium hydroxide solution (e.g., 85:15 v/v).[6][7]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6][7]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor specific precursor-to-product ion transitions for both Thiram (as the DMD-sulfite adduct) and TMTM-d12.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the Thiram analyte to the TMTM-d12 internal standard against the concentration of the calibration standards.
-
Determine the concentration of Thiram in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Sample Analysis
Caption: Workflow for the quantification of Thiram using TMTM-d12 by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS method for Thiram analysis using a deuterated internal standard.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.6 µg/kg | [6][7] |
| Limit of Quantification (LOQ) | 2 µg/kg | [6][7] |
| Spike Range | 0.02 - 1 mg/kg | [6][7] |
| Recoveries | 80 - 108% | [6][7] |
| Linearity (r²) | > 0.99 | Assumed from typical bioanalytical methods |
The use of TMTM-d12 as an internal standard provides a robust and reliable method for the quantitative analysis of Thiram and its metabolites in various biological and environmental samples. The detailed protocol and workflow presented here offer a comprehensive guide for researchers in toxicology, environmental science, and drug metabolism to accurately assess exposure and understand the biochemical implications of these compounds. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure high-quality data for research and regulatory purposes.
References
- 1. Effects of thiram exposure on liver metabolism of chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiram induces myocardial oxidative damage and apoptosis in broilers via interfering their cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of degradation products of thiram in water, soil and plants using LC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tetramethylthiuram Monosulfide in Complex Matrices using Isotope Dilution Mass Spectrometry with Tetramethylthiuram Monosulfide-d12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylthiuram monosulfide (TMTM) is a compound used in various industrial applications, including as a vulcanization accelerator in the rubber industry.[1][2] Its potential for human exposure and environmental presence necessitates sensitive and accurate analytical methods for its quantification in diverse and complex matrices. This application note describes a robust and reliable method for the determination of TMTM using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tetramethylthiuram Monosulfide-d12 (TMTM-d12). The use of a deuterated internal standard is a well-established approach to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]
Principle
This method employs an isotope dilution strategy where a known amount of TMTM-d12 is added to the sample prior to extraction and analysis. TMTM-d12 is an ideal internal standard as it shares nearly identical physicochemical properties with the analyte of interest (TMTM), leading to similar behavior during sample preparation and chromatographic separation.[3] By monitoring the specific precursor-to-product ion transitions for both TMTM and TMTM-d12, the concentration of TMTM in the sample can be accurately determined by the ratio of their respective signal intensities.
Experimental Protocols
Materials and Reagents
-
Tetramethylthiuram Monosulfide (TMTM) standard
-
This compound (TMTM-d12)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
2.1. TMTM Stock Solution (1 mg/mL): Accurately weigh 10 mg of TMTM standard and dissolve it in 10 mL of methanol in a volumetric flask.
2.2. TMTM-d12 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of TMTM-d12 and dissolve it in 1 mL of methanol in a volumetric flask.
2.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TMTM stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
2.4. Internal Standard Spiking Solution (100 ng/mL): Dilute the TMTM-d12 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
3.1. Sample Extraction (e.g., from a solid matrix):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add a known volume (e.g., 50 µL) of the 100 ng/mL TMTM-d12 internal standard spiking solution.
-
Add 5 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonically extract the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
3.2. Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences. The choice of SPE sorbent will depend on the matrix.
3.3. Final Sample Preparation:
-
Take a 100 µL aliquot of the supernatant.
-
Dilute with 900 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4.2. Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
TMTM: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
TMTM-d12: Deuterated Precursor Ion > Deuterated Product Ion (Quantifier)
-
Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of TMTM and TMTM-d12 standards.
-
Data Presentation
The following table presents representative quantitative data that would be obtained from a validated method. These values are for illustrative purposes and must be experimentally determined for each specific application.
| Parameter | Representative Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow Diagram
References
- 1. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetramethylthiuram Monosulfide-d12 (TMTM-d12) in Rubber Vulcanization Research: A Methodological Overview
Introduction
Tetramethylthiuram monosulfide (TMTM) is a well-established ultra-fast accelerator used in the sulfur vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). It can function as a primary or secondary accelerator, significantly increasing the rate and efficiency of the cross-linking process. To gain deeper insights into the complex vulcanization mechanisms, isotopically labeled compounds like TMTM-d12 (perdeuterated tetramethylthiuram monosulfide) serve as powerful tools for researchers. The substitution of hydrogen with deuterium (B1214612) atoms allows for the tracing of reaction pathways and the elucidation of kinetic isotope effects, providing a more detailed understanding of the accelerator's role in the formation of the vulcanizate network.
Principle of Application: Isotopic Labeling and Mechanistic Studies
The primary application of TMTM-d12 in rubber vulcanization research is as an isotopic tracer. By replacing the hydrogen atoms in the methyl groups of TMTM with deuterium, researchers can track the fate of the accelerator and its fragments during the vulcanization process using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key research questions that can be addressed using TMTM-d12 include:
-
Reaction Pathways: Determining the specific chemical transformations that TMTM undergoes during vulcanization. This includes identifying intermediate species and final products containing the deuterated methyl groups.
-
Kinetic Isotope Effect (KIE): Investigating whether the cleavage of C-H bonds in the TMTM molecule is a rate-determining step in the vulcanization process. A significant KIE (a change in reaction rate upon isotopic substitution) would provide strong evidence for the involvement of these bonds in the rate-limiting step of the mechanism.
-
Crosslink Structure: Understanding how fragments of the TMTM molecule are incorporated into the final rubber network, including their attachment to the polymer chains and their role in the formation of mono-, di-, and polysulfidic crosslinks.
Hypothetical Experimental Protocols
While specific protocols for TMTM-d12 are not publicly documented, a typical experimental approach would involve the following steps:
Compounding of Rubber Samples
Rubber compounds would be prepared using a standard laboratory internal mixer or a two-roll mill. A typical formulation would include the base rubber, activators (zinc oxide and stearic acid), sulfur, and the accelerator system. Two sets of compounds would be prepared: one with standard TMTM and a parallel set with TMTM-d12, keeping all other ingredient concentrations constant.
Table 1: Example Rubber Compound Formulations
| Ingredient | Formulation A (Control) [phr] | Formulation B (Isotope Labeled) [phr] |
| Natural Rubber (SMR CV60) | 100 | 100 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| Sulfur | 1.5 | 1.5 |
| TMTM | 1.0 | 0 |
| TMTM-d12 | 0 | 1.0 |
phr: parts per hundred rubber
Vulcanization
The compounded rubber samples would be vulcanized in a heated press at a specified temperature and for various time intervals to study the progression of the reaction. Cure characteristics would be determined using a moving die rheometer (MDR) to obtain data on scorch time, cure rate, and maximum torque.
Sample Analysis
Following vulcanization, the rubber samples would be subjected to a series of analyses to identify and quantify the deuterated species.
-
Solvent Extraction: Vulcanized samples would be extracted with a suitable solvent (e.g., acetone, chloroform) to isolate unreacted TMTM-d12 and its soluble byproducts.
-
Mass Spectrometry (MS): The extracts would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the various deuterated compounds based on their mass-to-charge ratio. This would provide direct evidence of the chemical transformations of TMTM-d12.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or NMR analysis of swollen rubber gels could be employed to probe the structure of the vulcanizate network and identify the sites where deuterated fragments of the accelerator are incorporated.
Potential Data Presentation
Table 2: Hypothetical Quantitative Analysis of Vulcanizate Extract by GC-MS
| Compound | Retention Time (min) | Molecular Ion (m/z) - Control | Molecular Ion (m/z) - TMTM-d12 | Relative Abundance (%) - TMTM-d12 Sample |
| TMTM | 10.2 | 208 | 220 | 35 |
| Byproduct 1 | 8.5 | 120 | 126 | 25 |
| Byproduct 2 | 12.1 | 152 | 161 | 15 |
| Unidentified Species | Various | - | Various | 25 |
Visualizing the Research Workflow
The logical flow of a research project utilizing TMTM-d12 can be visualized as follows:
Signaling Pathway of Accelerated Vulcanization
The following diagram illustrates a simplified, generally accepted (though not definitively proven for all systems) pathway for accelerated sulfur vulcanization, highlighting where a deuterated accelerator like TMTM-d12 would provide mechanistic insight.
The use of TMTM-d12 in rubber vulcanization research represents a sophisticated approach to unraveling the intricate chemical reactions that govern the formation of a durable and elastic rubber network. While specific, publicly available data is scarce, the principles of isotopic labeling provide a clear framework for how TMTM-d12 can be employed to trace reaction pathways, determine kinetic isotope effects, and ultimately contribute to a more fundamental understanding of the vulcanization process. This knowledge can, in turn, lead to the development of more efficient and environmentally friendly vulcanization systems.
Application Notes and Protocols: The Use of Tetramethylthiuram Monosulfide-d12 in Fungicide Development Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetramethylthiuram Monosulfide-d12 (TMTM-d12) in fungicide development. Detailed protocols for its application as an internal standard in quantitative analysis, alongside illustrative data and pathway diagrams, are presented to guide researchers in their studies.
Introduction
Tetramethylthiuram monosulfide (TMTM) is a dithiocarbamate (B8719985) compound utilized in agriculture as a fungicide to protect crops from various fungal diseases. In the development and evaluation of new fungicidal formulations, as well as in residue analysis and metabolic studies, accurate quantification of the active ingredient is crucial. This compound (TMTM-d12) is the deuterated form of TMTM. The incorporation of stable heavy isotopes like deuterium (B1214612) has become a standard practice in analytical chemistry to create reliable internal standards for quantitative analysis by mass spectrometry (MS).[1]
The use of a deuterated internal standard such as TMTM-d12 is highly advantageous as it exhibits nearly identical chemical and physical properties to the non-labeled analyte (TMTM). This includes similar extraction recovery, chromatographic retention time, and ionization response in MS-based methods.[1][2] By adding a known amount of TMTM-d12 to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantitative results.
Application 1: Quantification of TMTM Residues in Plant Matrices using LC-MS/MS
One of the primary applications of TMTM-d12 is in the quantification of TMTM residues in or on agricultural commodities. This is essential for regulatory compliance, food safety assessment, and understanding the persistence of the fungicide in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[3][4]
Experimental Protocol
1. Sample Preparation and Extraction:
-
Matrix: Fruit or vegetable homogenate (e.g., tomatoes, grapes).
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of TMTM-d12 standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724).
-
Add extraction salts (e.g., QuEChERS salt packet containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, and MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Sample Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TMTM and TMTM-d12.
Data Presentation
The following tables represent typical data obtained from such an analysis.
Table 1: LC-MS/MS MRM Transitions for TMTM and TMTM-d12
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TMTM | 209.0 | 88.1 | 15 |
| TMTM-d12 | 221.0 | 94.1 | 15 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery (at 0.01 mg/kg) | 95% |
| Precision (RSD, at 0.01 mg/kg) | < 10% |
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of Thiuram-Related Metabolites Using Stable Isotope Dilution LC-MS/MS with Tetramethylthiuram Monosulfide-d12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylthiuram monosulfide (TMTM) is an organosulfur compound utilized primarily as a vulcanization accelerator in the rubber industry and as a fungicide in agriculture. Due to its widespread use, there is a growing need to understand its metabolic fate and quantify its presence and that of its metabolites in biological and environmental systems. This application note describes a robust and sensitive method for the identification and quantification of TMTM and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Tetramethylthiuram Monosulfide-d12 (TMTM-d12). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.
This protocol is designed for researchers in drug metabolism, toxicology, and environmental science to enable the precise quantification of thiuram-related compounds in various biological matrices.
Experimental Protocols
1. Materials and Reagents
-
Internal Standard: this compound (TMTM-d12)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid (FA)
-
Biological Matrix: Plasma, tissue homogenate, etc.
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
2. Sample Preparation
This protocol outlines a protein precipitation method for the extraction of TMTM and its metabolites from plasma.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of TMTM-d12 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and analytes of interest.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM): The MRM transitions for TMTM and TMTM-d12 need to be determined by infusing the pure compounds into the mass spectrometer. Hypothetical transitions are provided in the data table below.
Data Presentation
Table 1: Hypothetical MRM Transitions for TMTM and TMTM-d12
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetramethylthiuram Monosulfide (TMTM) | 209.0 | 88.1 | 15 |
| This compound (TMTM-d12) | 221.0 | 94.1 | 15 |
Table 2: Hypothetical Calibration Curve Data for TMTM
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
Visualizations
Conclusion
Application Notes and Protocols for Pharmacokinetic Studies with Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and methodologies for utilizing deuterium-labeled compounds in pharmacokinetic (PK) studies. The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter a drug candidate's metabolic fate, leading to an improved pharmacokinetic profile. This "deuterium switch" is a valuable tool in drug discovery and development, with several deuterated drugs having received regulatory approval.[1][2][3]
Core Principles: The Kinetic Isotope Effect
The foundational principle behind the utility of deuterium labeling in pharmacokinetics is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break.[1] Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position.[1] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve such C-H bond cleavage.[1]
By strategically placing deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be significantly reduced.[1] This can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[1]
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[1]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[1]
-
Metabolic Shunting: Deuteration can redirect metabolism away from the formation of toxic or undesirable metabolites.[2]
Applications of Deuterium-Labeled Compounds in Pharmacokinetic Studies
Deuterium-labeled compounds have several key applications in drug development:
-
Improving Pharmacokinetic Profiles: The primary application is to enhance a drug's metabolic stability, leading to improved efficacy, safety, and patient compliance.[1][3]
-
Tracer Studies: Deuterated compounds are used to trace the metabolic pathways of a drug, helping to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][]
-
Internal Standards for Bioanalysis: Due to their chemical identity and mass difference, deuterium-labeled compounds are ideal internal standards for quantitative mass spectrometry assays, improving accuracy and precision.[7]
Data Presentation: Impact of Deuteration on Pharmacokinetics
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of deuterium labeling on the pharmacokinetic parameters of several drugs.
| Drug | Deuterated Analog | Species | Parameter | Non-Deuterated | Deuterated | Fold Change |
| Tetrabenazine | Deutetrabenazine | Human | AUC (ng·h/mL) | 13.3 | 49.3 | 3.7 |
| Human | Cmax (ng/mL) | 2.1 | 4.9 | 2.3 | ||
| Human | t½ (h) | 2.8 | 8.9 | 3.2 | ||
| Ivacaftor | CTP-656 | Human | AUC (µg·h/mL) | 27.8 | 41.7 | 1.5 |
| Human | Cmax (µg/mL) | 2.8 | 3.5 | 1.25 | ||
| Human | t½ (h) | 10.6 | 15.9 | 1.5 | ||
| Roflumilast | AVP-786 | Rat | AUC (ng·h/mL) | 120 | 360 | 3.0 |
| Rat | Cmax (ng/mL) | 30 | 60 | 2.0 | ||
| Rat | t½ (h) | 4.0 | 8.0 | 2.0 |
Note: The data presented are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo PK study in rats to compare a deuterated drug candidate with its non-deuterated counterpart.
1. Animal Model:
- Species: Sprague-Dawley rats (n=5 per group)
- Sex: Male
- Weight: 200-250 g
2. Compound Formulation and Administration:
- Formulate the non-deuterated and deuterated compounds in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
- Administer a single oral dose of each compound to separate groups of rats.[1] A crossover design with an adequate washout period can also be employed.[1]
3. Sample Collection:
- Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
- Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of both the deuterated and non-deuterated compounds in plasma.
- Use a deuterated analog as the internal standard where possible.[1][7]
- Prepare plasma samples for analysis using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]
- Analyze the samples using the validated LC-MS/MS method.[1]
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both compounds.[1]
- Statistically compare the pharmacokinetic parameters between the two groups to assess the impact of deuteration.[1]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol describes an in vitro assay to assess the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using liver microsomes.
1. Reagents and Materials:
- Liver microsomes (e.g., human, rat)
- NADPH regenerating system
- Phosphate (B84403) buffer (pH 7.4)
- Test compounds (deuterated and non-deuterated)
- Control compounds (high and low clearance)
- Acetonitrile (B52724) (for reaction termination)
- LC-MS/MS system
2. Incubation Procedure:
- Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
- Add the test compound (final concentration, e.g., 1 µM) to the microsome suspension and pre-incubate for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression.
- Calculate the intrinsic clearance (Clint).
- Compare the metabolic stability of the deuterated and non-deuterated compounds.
Mandatory Visualizations
Caption: Drug development workflow for a deuterated compound.
Caption: Impact of deuteration on metabolic pathways.
Caption: Experimental workflow for an in vivo PK study.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: Quantitative Analysis of Thiram Residues in Fruits and Vegetables using TMTM-d12 Internal Standard
AN-P0012
Introduction
Thiram (B1682883) is a widely used dithiocarbamate (B8719985) (DTC) fungicide for the control of fungal diseases on a variety of fruits and vegetables.[1][2] Its use can lead to the presence of residues in food products, necessitating sensitive and selective analytical methods for monitoring and ensuring food safety.[1] This application note describes a robust and reliable method for the quantitative determination of thiram residues in various fruit and vegetable matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, TMTM-d12 (Thiram-d12).
The use of an isotopically labeled internal standard like TMTM-d12 is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4] The protocol outlined below is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by hydrophilic interaction liquid chromatography (HILIC) coupled to mass spectrometric detection.[5][6]
Principle
This method provides a selective determination of thiram. A common issue in dithiocarbamate analysis is the potential for thiram to be reduced to the dimethyldithiocarbamate (B2753861) (DMD) anion during extraction, leading to false-positive results for other DMD fungicides like ziram.[5][7] To circumvent this, this protocol utilizes an alkaline sulfite (B76179) buffer for surface extraction, which quantitatively transforms thiram into a stable DMD-sulfite adduct, serving as a selective marker for thiram.[5][7] The deuterated internal standard, TMTM-d12, is added at the beginning of the sample preparation to ensure the highest accuracy. The extracts are then analyzed by LC-MS/MS, where the precursor and product ions of the thiram-sulfite adduct and the TMTM-d12 are monitored for quantification.
Quantitative Data Summary
The following table summarizes the performance of the method for the analysis of thiram in various fruit and vegetable matrices using TMTM-d12 as an internal standard.[5][8]
| Matrix | Spiking Level (mg kg⁻¹) | Recovery (%) | Limit of Detection (LOD) (µg kg⁻¹) | Limit of Quantification (LOQ) (µg kg⁻¹) |
| Apples | 0.02 - 1.0 | 80 - 108 | 0.6 | 2.0 |
| Tomatoes | 0.02 - 1.0 | 80 - 108 | 0.6 | 2.0 |
| Grapes | 0.02 - 1.0 | 80 - 108 | 0.6 | 2.0 |
| Sweet Peppers | 0.02 - 1.0 | 80 - 108 | 0.6 | 2.0 |
Experimental Protocols
1. Reagents and Materials
-
Thiram analytical standard (≥98% purity)
-
TMTM-d12 (Thiram-d12) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (10 mM)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or equivalent)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of thiram standard and dissolve in 10 mL of acetonitrile.
-
Stock Internal Standard Solution (100 µg/mL): Accurately weigh 1 mg of TMTM-d12 and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L). Spike each working standard with the internal standard to a final concentration of 10 µg/L.
3. Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the TMTM-d12 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of alkaline sulfite buffer (e.g., 0.1 M Na₂SO₃ in 0.1 M NaOH).
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the acetonitrile (upper) layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
-
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[5][8]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
Thiram-sulfite adduct: Precursor ion > Product ion 1, Product ion 2
-
TMTM-d12: Precursor ion > Product ion 1, Product ion 2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument used.
-
Visualizations
Caption: Experimental workflow for the analysis of Thiram residues.
Caption: Logic of quantification using an internal standard.
References
- 1. 4.24 Thiram (Dithiocarbamates, 105) (R)** [fao.org]
- 2. fao.org [fao.org]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Methods with Tetramethylthiuram Monosulfide-d12
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods using Tetramethylthiuram Monosulfide-d12 (TMTM-d12) as an internal standard. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of TMTM-d12 in LC-MS analysis, presented in a question-and-answer format.
Issue 1: Poor Peak Shape for Analyte and/or TMTM-d12
-
Question: Why am I observing peak tailing, fronting, or splitting for my analyte (Thiram) and/or the TMTM-d12 internal standard?
-
Answer: Poor peak shape can be attributed to several factors, including issues with the column, mobile phase, or the injection solvent.
-
Column Issues: Contamination or a partial blockage of the column inlet frit can lead to distorted peaks. A void at the head of the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH above 7, is another common cause.[1]
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[1] It is recommended to dissolve the sample in the initial mobile phase whenever possible.[2] Secondary interactions between the analyte and the stationary phase can also result in peak tailing.[1]
-
Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting. To check for this, you can dilute the sample and see if the peak shape improves.[2]
-
Issue 2: Inconsistent or Declining TMTM-d12 Signal
-
Question: The peak area of my TMTM-d12 internal standard is highly variable or decreasing across my sample batch. What could be the cause?
-
Answer: Variability in the internal standard's signal can compromise the accuracy and precision of your results. Potential causes include:
-
Inconsistent Sample Preparation: The extraction recovery of the internal standard should be consistent across all samples. Review your sample preparation workflow for any variations in execution.[3]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the internal standard to varying degrees.[3] This is a significant source of imprecision in quantitative analyses.
-
Analyte-Internal Standard Interactions: At high concentrations of the analyte, the internal standard's signal may decrease due to competition for ionization.[4]
-
Instrument Contamination: Buildup of contaminants in the LC-MS system can lead to a gradual decline in signal intensity.[5]
-
Issue 3: Chromatographic Separation of Thiram (B1682883) and TMTM-d12
-
Question: I am observing a slight separation between the chromatographic peaks of Thiram and TMTM-d12. Why is this happening and is it a problem?
-
Answer: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon. This is due to the "isotope effect," where the substitution of hydrogen with deuterium (B1214612) can lead to minor differences in physicochemical properties.[6] While a small, consistent shift may be acceptable, it can become problematic if the analyte and internal standard elute into regions with different levels of ion suppression, leading to inaccurate quantification.[6] This is referred to as differential matrix effects.[6]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may help to minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry.
-
Consider a ¹³C-labeled Standard: If the separation remains an issue, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, could be an alternative.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like TMTM-d12 preferred for the analysis of Thiram?
A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis.[7] Because they are chemically and structurally almost identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization.[9] This allows TMTM-d12 to effectively compensate for variations in sample preparation and, crucially, for matrix effects (ion suppression or enhancement), which are a major source of inaccuracy in LC-MS/MS analysis.[6][7]
Q2: Can TMTM-d12 completely eliminate matrix effects?
A2: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[6] As mentioned in the troubleshooting section, a slight chromatographic separation between Thiram and TMTM-d12 can lead to differential matrix effects if the degree of ion suppression changes across the peak elution window.[10] Therefore, it is still important to minimize matrix effects through proper sample preparation and chromatographic optimization. In some cases, matrix-matching of calibration solutions may still be necessary for highly accurate quantification.[11][12]
Q3: What are some key considerations when choosing a deuterated internal standard?
A3: When selecting a deuterated standard, you should consider the following:
-
Labeling Position: Avoid deuterium exchange by choosing a standard where the labels are on stable positions of the molecule, not on heteroatoms like oxygen or nitrogen.[9]
-
Isotopic Purity: The isotopic purity of the standard should be high (ideally ≥98%) to minimize any contribution from the unlabeled analyte.[9]
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to avoid any spectral overlap. A difference of at least 3 amu is generally recommended.[8]
Experimental Protocols
Selective Determination of Thiram Residues in Fruits and Vegetables using TMTM-d12
This protocol is based on a method that utilizes an alkaline sulfite (B76179) buffer for surface extraction to selectively determine thiram.[13][14]
1. Sample Preparation (Surface Extraction):
- Weigh a representative portion of the fruit or vegetable sample (e.g., 10 g).
- Prepare an alkaline sulfite extraction buffer.
- Add a known amount of TMTM-d12 internal standard solution to the sample.
- Add the extraction buffer to the sample.
- Shake or homogenize the sample for a specified period to extract the surface residues.
- Centrifuge the sample to separate the solid material.
- Collect the supernatant for LC-MS analysis.
2. LC-MS/MS Analysis:
- LC Column: A ZIC-pHILIC (hydrophilic interaction liquid chromatography) column is suitable for this separation.[13][14]
- Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) hydroxide (B78521) solution (e.g., 85:15 v/v) can be used.[13][14]
- Ionization: Electrospray ionization (ESI) in negative mode is effective for detecting the thiram-sulfite adduct.[13][14]
- MS Detection: Use a single-quadrupole or tandem mass spectrometer for detection. For tandem MS, monitor specific precursor-to-product ion transitions for both the thiram-sulfite adduct and the TMTM-d12-sulfite adduct.
Data Presentation
Table 1: Typical Performance Data for LC-MS Analysis of Thiram using TMTM-d12 Internal Standard
| Parameter | Apples | Tomatoes | Grapes | Sweet Peppers |
| Spiking Range (mg/kg) | 0.02 - 1 | 0.02 - 1 | 0.02 - 1 | 0.02 - 1 |
| Recovery (%) | 80 - 108 | 80 - 108 | 80 - 108 | 80 - 108 |
| Limit of Detection (LOD) (µg/kg) | 0.6 | 0.6 | 0.6 | 0.6 |
| Limit of Quantification (LOQ) (µg/kg) | 2 | 2 | 2 | 2 |
Data summarized from a study using a hydrophilic interaction LC-MS method with TMTM-d12 as an internal standard.[13][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. myadlm.org [myadlm.org]
- 11. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Troubleshooting signal suppression with TMTM-d12"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal suppression and other issues with TMTM-d12 (Tetramethylthiuram disulfide-d12) in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is TMTM-d12 and why is it used?
TMTM-d12 is the deuterated form of Tetramethylthiuram disulfide. It is used as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry analysis. The use of a SIL internal standard is a widely adopted approach to normalize for variability during sample quantification.[1] It is assumed that a SIL internal standard will have nearly identical chemical and physical properties to the unlabeled analyte, thus compensating for variations in sample extraction, chemical derivatization, and LC-MS/MS analysis.[2]
Q2: What is signal suppression and how does it affect my results?
Signal suppression is a type of matrix effect that reduces the signal of the analyte due to competition or interference from co-eluting components from the sample matrix during the ionization process.[3] This can lead to inaccurate and unreliable quantification of the target analyte.[4][5] The presence of less volatile compounds in the sample can alter the efficiency of droplet formation or evaporation in the ion source, which in turn affects the amount of charged ion that reaches the detector.[6]
Q3: My TMTM-d12 signal is unstable or decreasing. What are the common causes?
Fluctuations or a decline in the TMTM-d12 signal can be attributed to several factors:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the internal standard.[3][4][7]
-
Chromatographic Shift: A slight difference in retention time between TMTM-d12 and the unlabeled analyte can lead to them experiencing different degrees of ion suppression.[2][8] This is a known phenomenon with deuterated standards, sometimes referred to as the "deuterium isotope effect," which can alter the lipophilicity of the molecule.[8]
-
Ion Source Contamination: Buildup of contaminants in the ion source can lead to a gradual decrease in signal for both the analyte and the internal standard.[9][10]
-
Instability of the Internal Standard: In some cases, deuterated standards can be unstable, leading to a loss of the deuterium (B1214612) label (isotopic exchange).[11]
Troubleshooting Guides
Issue 1: Unexpectedly low or suppressed TMTM-d12 signal.
This is a common issue that can significantly impact the accuracy of your quantitative analysis.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| Co-eluting Matrix Components | 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or change the analytical column to improve the separation of TMTM-d12 and the analyte from matrix interferences.[3][5] |
| Differential Matrix Effects | The analyte and TMTM-d12 may be experiencing different levels of ion suppression.[11] Even with co-elution, this can occur if they are in different regions of the eluting peak when the matrix interference is at its highest.[2] Evaluate the matrix effect using a post-column infusion experiment.[5][6] |
| Ion Source Saturation | High concentrations of the analyte or co-eluting compounds can saturate the electrospray process.[7][12] Dilute the sample to see if the signal response becomes more stable.[7] |
Experimental Protocol: Evaluating Matrix Effects with Post-Column Infusion
This protocol helps to identify regions in the chromatogram where ion suppression is occurring.
-
Setup: Infuse a standard solution of TMTM-d12 at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Injection: Inject a blank, extracted sample matrix (without the analyte or TMTM-d12).
-
Analysis: Monitor the signal of the infused TMTM-d12. A dip in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.[5][6]
-
Action: Adjust your chromatography to ensure that your analyte and TMTM-d12 do not elute in these suppression zones.
Diagram: Post-Column Infusion Setup
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Issue 2: Retention time shift between TMTM-d12 and the unlabeled analyte.
Even a small shift in retention time can lead to quantification errors if the two compounds are not subjected to the same matrix effects.[2]
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| Deuterium Isotope Effect | The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[8] This is more pronounced with a higher number of deuterium atoms.[8] |
| 1. Modify Chromatographic Conditions: Adjusting the mobile phase or temperature may help to minimize the separation. 2. Use a Different Labeled Standard: If the problem persists, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less likely to exhibit a chromatographic shift.[8] | |
| Column Degradation | Over time, the performance of the analytical column can degrade, leading to peak shape distortion and shifts in retention time.[9] |
| 1. Column Cleaning: Follow the manufacturer's instructions for column washing and regeneration. 2. Replace Column: If performance does not improve, replace the analytical column. |
Diagram: Impact of Retention Time Shift on Quantification
Caption: Differential matrix effects due to retention time shifts.
Issue 3: Poor TMTM-d12 signal-to-noise ratio.
A low signal-to-noise ratio can compromise the limit of detection and the precision of the assay.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| High Chemical Background | Contaminants in the mobile phase, solvents, or from the LC system itself can contribute to high background noise.[9] |
| 1. Use High-Purity Solvents: Always use LC-MS grade solvents and reagents.[9] 2. System Cleaning: Flush the LC system to remove any contaminants.[9] | |
| Suboptimal MS/MS Parameters | The collision energy and other MS/MS parameters may not be optimized for TMTM-d12. |
| Optimize MS/MS Conditions: Perform an infusion of TMTM-d12 to optimize parameters such as collision energy and fragmentor voltage to achieve the best signal intensity. | |
| Detector Saturation or Decline | The mass spectrometer's detector can lose sensitivity over time.[13] |
| Detector Check and Calibration: Follow the manufacturer's guidelines for detector maintenance and calibration. |
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
"Addressing isotopic exchange in Tetramethylthiuram Monosulfide-d12"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylthiuram Monosulfide-d12 (TMTM-d12). The focus is on addressing potential issues related to isotopic exchange and ensuring data integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
Tetramethylthiuram Monosulfide (TMTM) is an organosulfur compound used primarily as an accelerator in the vulcanization of rubber. The deuterated version, TMTM-d12, is a stable isotope-labeled internal standard. It is most commonly used in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and precise measurement of non-deuterated TMTM in various samples.[1]
Q2: What is isotopic exchange and why is it a concern for TMTM-d12?
Isotopic exchange is a chemical process where a deuterium (B1214612) atom (d) in a labeled compound is replaced by a hydrogen atom (H) from the surrounding environment (e.g., solvent, sample matrix), or vice-versa.[1][2] This is a significant concern because if the deuterium atoms on TMTM-d12 are replaced with hydrogen, the internal standard effectively converts into the analyte being measured. This can compromise the accuracy of quantitative results by artificially inflating the analyte signal and causing a miscalculation of its concentration.[1]
Q3: Where are the deuterium atoms located on the TMTM-d12 molecule?
In TMTM-d12, the twelve deuterium atoms replace the hydrogen atoms on the four methyl groups. The structure is ((CD₃)₂NCS)₂S. This placement on carbon atoms makes them generally less susceptible to exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[2] However, exchange can still be catalyzed under certain conditions.
Q4: Under what conditions is isotopic exchange most likely to occur with TMTM-d12?
Isotopic exchange can be promoted by several factors:
-
pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[2] Storing or processing TMTM-d12 in solutions with extreme pH should be avoided.
-
Temperature: Elevated temperatures during sample preparation, storage, or analysis can increase the rate of exchange.
-
Solvent: Protic solvents (those with hydrogen atoms attached to an electronegative atom, like water or methanol) can serve as a source of protons to exchange with deuterium.
-
Matrix Components: Certain components within a sample matrix could potentially catalyze the exchange reaction.
Q5: How can I tell if my TMTM-d12 is undergoing isotopic exchange?
The primary indicator of isotopic exchange is the appearance or increase of a signal for the non-deuterated TMTM (d0) when analyzing a sample containing only the TMTM-d12 standard. High-resolution mass spectrometry can be used to monitor the isotopic distribution of the compound and detect changes over time.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with TMTM-d12.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for TMTM are highly variable and seem inaccurate, even though I'm using TMTM-d12 as an internal standard. What's wrong?
Answer: Inaccurate quantification can stem from several issues related to the internal standard. The most common causes are isotopic exchange, the presence of unlabeled TMTM as an impurity in the standard, or chromatographic issues.[4]
Troubleshooting Workflow: Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate TMTM quantification.
Issue 2: Detecting Unlabeled TMTM in Blank Samples
Question: I am analyzing a blank matrix sample spiked only with TMTM-d12, but I see a significant peak for the unlabeled TMTM. Why is this happening?
Answer: This issue points to two primary possibilities:
-
Isotopic Impurity: Your TMTM-d12 standard may contain a significant amount of unlabeled TMTM (d0) as an impurity from its synthesis.[2]
-
Isotopic Exchange: The deuterium labels on your TMTM-d12 are exchanging with protons from your sample matrix or solvent during sample preparation or analysis.[2]
To distinguish between these, you must run a control sample. Prepare a solution of TMTM-d12 in a non-protic, neutral solvent (like acetonitrile) and another sample where TMTM-d12 is spiked into your blank matrix and processed. If the d0 signal is high in both, it indicates an impurity. If the d0 signal is significantly higher in the matrix sample, isotopic exchange is the likely cause.[4]
Data Presentation: Isotopic Exchange Analysis
The following table summarizes hypothetical data from an experiment designed to assess isotopic exchange.
| Sample Description | TMTM-d12 Peak Area | Unlabeled TMTM (d0) Peak Area | % d0 Signal | Conclusion |
| TMTM-d12 in Acetonitrile (Control) | 1,540,000 | 15,100 | 0.98% | Baseline isotopic impurity is low. |
| TMTM-d12 in Matrix (pH 4, 4 hrs) | 1,410,000 | 145,300 | 10.3% | Significant isotopic exchange occurred. |
| TMTM-d12 in Matrix (pH 7, 4 hrs) | 1,515,000 | 28,900 | 1.9% | Minimal exchange under neutral conditions. |
Issue 3: Chromatographic Separation of TMTM and TMTM-d12
Question: The retention time for my TMTM-d12 internal standard is slightly earlier than my TMTM analyte. Is this a problem?
Answer: Yes, this can be a significant problem. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] If the two compounds do not co-elute perfectly, they can be exposed to different levels of ion suppression or enhancement from the sample matrix, which negates the benefit of using an internal standard and leads to inaccurate results.[2][5]
Solutions:
-
Adjust Chromatography: Modify your LC gradient to be shallower or use a column with lower resolution to ensure both compounds elute within a single, co-eluted peak.[4]
-
Evaluate Matrix Effects: If co-elution cannot be achieved, you must perform a matrix effects experiment to ensure that the differential elution does not cause differential ion suppression.[2][5]
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange of TMTM-d12
Objective: To determine if deuterium labels on TMTM-d12 are exchanging with protons from the sample matrix or solvent under specific experimental conditions.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"Improving peak shape and resolution for TMTM-d12"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for TMTM-d12 in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (tailing or fronting) for TMTM-d12 and how can I resolve them?
A1: Poor peak shape is a frequent issue in liquid chromatography (LC) that can compromise the accuracy and precision of your results by degrading resolution and affecting peak area measurement.[1] The most common peak shape problems are tailing and fronting.
Peak Tailing: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing and a gradual decrease in retention time.[1][2][3]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution: Adjust the mobile phase pH using a buffer to ensure the analyte is in a single ionic state.[2] Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help mask these interactions.
-
-
Column Contamination or Damage: A partially blocked column inlet frit can distort the sample stream, causing all peaks in the chromatogram to tail.[1] Voids in the column packing bed can also lead to peak shape issues.[2]
-
Excessive Dead Volume: Unnecessary volume in the system, such as from overly long tubing or improper fittings, can cause band spreading and tailed peaks, especially for early-eluting compounds.[2][4]
Peak Fronting: Peak fronting, where the first half of the peak is sloped, is less common than tailing. It is often a sign of catastrophic column failure or specific chemical problems.[1] If you observe peak fronting, it is highly recommended to replace the column and investigate potential sample solvent incompatibilities.[1]
Q2: How can I improve the resolution between TMTM-d12 and co-eluting compounds?
A2: Achieving adequate resolution, or the degree of separation between two peaks, is crucial for accurate quantification.[3] If TMTM-d12 is co-eluting with an interfering compound, you can improve resolution by optimizing selectivity, efficiency, or retention.
-
Optimize Mobile Phase Composition (Selectivity): Altering the mobile phase is often the most effective way to improve resolution.[5]
-
Solution: Change the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjust the solvent ratios in the mobile phase.[3][6] Modifying the pH with a suitable buffer can also significantly alter selectivity, especially for ionizable compounds.[2][7] Using gradient elution, where the mobile phase composition changes during the run, can improve separation quality and reduce run times for complex mixtures.[5][6]
-
-
Adjust Column Temperature (Selectivity & Efficiency): Temperature affects mobile phase viscosity and the kinetics of mass transfer.[8][9]
-
Solution: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster separations.[9][10] However, this can also reduce retention times and may alter the elution order.[10] Experiment with different temperatures to find the optimal balance for your separation.
-
-
Change the Stationary Phase (Selectivity): The chemistry of the column's stationary phase is a primary driver of selectivity.
-
Reduce Flow Rate (Efficiency): Slower flow rates can improve resolution by allowing more time for analyte partitioning between the mobile and stationary phases.[3]
-
Solution: Decrease the flow rate. Note that this will increase the analysis time.[3]
-
-
Use a Longer or Narrower Column (Efficiency): A longer column provides more theoretical plates for separation, while a narrower column can enhance efficiency.[3]
-
Solution: Switch to a longer column or one with a smaller internal diameter. Be aware that this will likely increase backpressure.[3]
-
Q3: What are the key mass spectrometry parameters to optimize for TMTM-d12 detection?
A3: Proper optimization of mass spectrometer (MS) parameters is essential for achieving high sensitivity, specificity, and reproducibility. For a deuterated internal standard like TMTM-d12, the goal is to find the most stable and intense precursor-to-product ion transition.
-
Source Parameters: The ion source conditions must be optimized to ensure efficient ionization and transmission of TMTM-d12 into the mass analyzer.
-
Solution: Infuse a solution of TMTM-d12 directly into the mass spectrometer and systematically adjust parameters like gas flows (nebulizer, auxiliary, sheath), temperatures, and spray voltage to maximize the signal of the precursor ion (e.g., [M+H]+).[13]
-
-
Precursor and Product Ions: Identify the most abundant precursor ion for TMTM-d12 and its most stable, intense product ions.
-
Collision Energy (CE) and Cone Voltage: These voltages are critical for fragmentation and ion transmission.
-
Solution: While monitoring the selected precursor and product ions, ramp the cone (or declustering) voltage and collision energy to find the values that produce the highest and most stable product ion signal.[13][14] This process establishes the optimal Multiple Reaction Monitoring (MRM) transition.
-
-
Mass Resolution: Higher mass resolution allows the instrument to distinguish between ions with very similar mass-to-charge ratios, which is critical for separating the analyte signal from background interferences.[15]
Quantitative Data Summary
The following tables summarize the general effects of key chromatographic parameters on analytical performance. These principles are directly applicable to the method development for TMTM-d12.
Table 1: Effect of Mobile Phase pH on Peak Shape for a Basic Compound
| Mobile Phase pH | Buffer Concentration | Peak Shape Observation | Rationale |
| Unbuffered (pH ≈ 7) | None | Severe Tailing | Analyte exists in both ionized and non-ionized forms, interacts with residual silanols. |
| Buffered (pH = 3.0) | 10 mM Ammonium Formate | Symmetrical, Sharp Peak | Analyte is fully protonated, minimizing secondary interactions with the stationary phase.[2] |
| Buffered (pH = 10.0) | 10 mM Ammonium Bicarbonate | Symmetrical, Sharp Peak | Analyte is in its neutral form, reducing interactions with silanols. |
Table 2: Impact of Column Temperature on Chromatographic Parameters
| Parameter | Temperature: 35 °C | Temperature: 65 °C | Temperature: 90 °C | Rationale |
| Optimal Flow Rate | 0.45 mL/min | 0.65 mL/min | 1.0 mL/min | Higher temperatures reduce mobile phase viscosity, allowing for higher optimal flow rates.[9] |
| Analysis Time | 11 min | 7 min | 5 min | Faster flow rates and reduced retention lead to shorter run times. |
| Peak Capacity | 283 | 284 | 276 | Efficiency (and thus peak capacity) remains relatively stable if the flow rate is optimized for the given temperature. |
| Backpressure | ~11,000 psi | ~11,000 psi | ~11,000 psi | Flow rates were adjusted in this example to maintain constant backpressure. |
Experimental Protocols
Protocol: LC-MS/MS Method Development for TMTM-d12 Quantification
This protocol outlines a systematic approach for developing a robust LC-MS/MS method for TMTM-d12.[17]
-
Define Analytical Objectives: Clearly define the purpose of the method, including the required limits of quantification (LOQ), linear range, and acceptance criteria for accuracy and precision.[17][18]
-
TMTM-d12 Standard Preparation: Prepare a stock solution of TMTM-d12 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working solutions for optimization and calibration.
-
Mass Spectrometry Optimization (Direct Infusion):
-
Prepare a 1 µg/mL solution of TMTM-d12 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the precursor ion signal.[13]
-
Select the precursor ion and perform a product ion scan while ramping the collision energy to identify the most abundant and stable product ions.[14]
-
Establish the optimal MRM transition (precursor → product) by fine-tuning the cone voltage and collision energy.[13][14]
-
-
Chromatographic Method Development:
-
Column Selection: Start with a general-purpose C18 column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) as it is suitable for a wide range of compounds.[19]
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
-
Gradient Elution: Begin with a broad scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of TMTM-d12.
-
Optimization: Based on the initial results, adjust the gradient slope, mobile phase composition, and column temperature to achieve a symmetrical peak shape (tailing factor between 0.9 and 1.2) and an appropriate retention time.[7][10][20]
-
-
Sample Preparation: Develop a sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.[21]
-
Method Validation: Once the method is optimized, perform a full validation according to regulatory guidelines (e.g., FDA, ICH) to assess its accuracy, precision, specificity, linearity, and robustness.[17]
Visualizations
The following diagrams illustrate common workflows and decision-making processes in troubleshooting TMTM-d12 analysis.
Caption: Troubleshooting decision tree for diagnosing poor peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Limits for Resolving Isobaric Tandem Mass Tag Reporter Ions Using Phase-Constrained Spectrum Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. uspnf.com [uspnf.com]
- 19. fishersci.com [fishersci.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with Tetramethylthiuram Monosulfide-d12
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tetramethylthiuram Monosulfide-d12 as a deuterated internal standard to minimize matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][3] Common culprits for matrix effects in complex biological samples include salts, lipids, and proteins.[1]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects in quantitative LC-MS/MS assays.[1] Because they are chemically almost identical to the analyte of interest, they tend to co-elute and experience similar degrees of ion suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known concentration of this compound to both calibration standards and unknown samples, variations in the analytical signal caused by matrix effects can be normalized. This is achieved by calculating the ratio of the analyte signal to the internal standard signal, which leads to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards like this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and its deuterated counterpart.[1] If this shift is significant enough to cause the analyte and the internal standard to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][4]
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: Several factors are crucial for the successful use of a deuterated internal standard:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.[1]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1][4]
-
Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor reproducibility of the analyte/internal standard area ratio. | Inconsistent sample preparation leading to variable matrix effects. Instability of the analyte or internal standard in the matrix or final extract. Inconsistent injection volumes. | Optimize the sample cleanup procedure for better consistency and removal of interfering substances.[1] Evaluate the stability of the analyte and internal standard under the experimental conditions. Ensure the autosampler is performing correctly and consistently. |
| Analyte and this compound do not co-elute. | Isotope effect causing a slight difference in retention time.[1][4] Column degradation or contamination affecting the separation.[5] | Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution.[1] If co-elution cannot be achieved, consider a different deuterated internal standard with labeling in a position that has less impact on retention time.[1] Replace the analytical column with a new one of the same type and implement a column washing protocol.[5] |
| Unexpectedly high or low calculated analyte concentrations. | Differential matrix effects where the analyte and internal standard are not affected equally.[1][4] Crosstalk between the mass transitions of the analyte and the internal standard. | Re-evaluate the chromatographic separation to ensure co-elution. Select different mass transitions for the analyte and internal standard to minimize crosstalk. |
| High background noise or interfering peaks. | Contamination from solvents, reagents, or sample collection tubes.[5] Carryover from previous injections.[5] | Use high-purity solvents and reagents. Implement a robust column wash between samples to prevent carryover.[5] Inject blank samples to identify the source of contamination.[5] |
Data Presentation
Table 1: Illustrative Example of Matrix Effect and Correction with this compound
| Sample Type | Analyte Peak Area | TMTM-d12 Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Neat Standard | 125,000 | 130,000 | 0.96 | 10.0 |
| Spiked Plasma (No IS) | 65,000 | N/A | N/A | 5.2 (Inaccurate due to suppression) |
| Spiked Plasma (with IS) | 68,000 | 70,000 | 0.97 | 10.1 (Accurate) |
This table illustrates a hypothetical scenario where the analyte signal is suppressed by 48% in the plasma matrix. The use of this compound (TMTM-d12) as an internal standard (IS) corrects for this suppression, leading to an accurate quantification.
Experimental Protocols
Protocol: Quantification of an Analyte in Human Plasma using this compound
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare working internal standard solution by diluting the this compound stock solution.
-
Prepare calibration standards and QCs by spiking the appropriate working standard solutions into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the working internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving issues in LC-MS/MS assays.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Technical Support Center: Calibration Curve Issues with Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Non-Linear Calibration Curves
Question: My calibration curve is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?
Answer: Non-linearity in calibration curves when using deuterated internal standards is a common issue that can stem from several factors. The most frequent causes are isotopic interference (cross-talk), detector saturation, and concentration-dependent changes in ionization efficiency.
Troubleshooting Guide:
-
Assess Isotopic Interference:
-
Problem: Naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d2-IS).[1][2] This "cross-talk" is more pronounced at high analyte concentrations, leading to a disproportionate increase in the internal standard signal and causing the curve to bend downwards.[1][2][3]
-
Solution:
-
Use an IS with a larger mass difference: Whenever possible, select an internal standard with at least three deuterium (B1214612) atoms to minimize the impact of natural isotope contributions.[4]
-
Mathematical Correction: Employ a non-linear regression model (e.g., quadratic fit) to accurately model the curve.[2][3] This approach can mathematically correct for predictable cross-talk.[2][4]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can often resolve the small mass difference between the analyte's natural isotopes and the deuterated standard.[4]
-
-
-
Check for Detector Saturation:
-
Problem: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.
-
Solution:
-
Dilute Samples: If samples are expected to have high concentrations, dilute them to fall within the linear range of the assay.[5]
-
Optimize IS Concentration: Ensure the internal standard concentration is appropriate. A very high IS concentration can cause saturation and suppress the analyte signal.[6] Conversely, a very low IS concentration might not provide a stable signal ratio at the high end of the curve.[3]
-
-
-
Evaluate Ionization Efficiency:
-
Problem: The ionization efficiency of the analyte and internal standard may change at different concentrations, leading to a non-linear relationship in their response ratios.[6][7]
-
Solution:
-
Adjust IS Concentration: Experiment with different internal standard concentrations. Sometimes, increasing the IS concentration can improve linearity by ensuring it effectively competes for ionization across the entire calibration range.[6]
-
-
Issue 2: Poor Reproducibility and High Variability
Question: I'm observing poor reproducibility in my analyte/internal standard area ratios across different runs and in different matrix lots. What could be the cause?
Answer: Poor reproducibility is often linked to differential matrix effects, instability of the deuterated standard, or inconsistent sample preparation.[7][8][9]
Troubleshooting Guide:
-
Investigate Matrix Effects:
-
Problem: Even with a deuterated internal standard, differences in sample matrices (e.g., plasma from different donors) can cause the analyte and the internal standard to experience varying degrees of ion suppression or enhancement.[7][10][11] This is known as "differential matrix effects" and can occur if there is a slight chromatographic separation between the analyte and the IS.[10][12] Studies have shown that matrix effects for an analyte and its deuterated standard can differ by 26% or more.[7]
-
Solution:
-
Evaluate Matrix Effects Experimentally: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in different matrix lots (see Experimental Protocol 1).
-
Improve Chromatography: Optimize the chromatographic method to ensure complete co-elution of the analyte and the internal standard. Even minor shifts in retention time can lead to significant differences in ionization.[12]
-
-
-
Assess Internal Standard Stability:
-
Problem: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (H/D back-exchange), especially if they are located on labile positions like -OH, -NH, or -SH groups.[13] This can decrease the internal standard signal over time, leading to erroneously high analyte concentrations.[7][14] For instance, a 28% increase in the non-labeled compound was seen after incubating a deuterated standard in plasma for one hour.[7]
-
Solution:
-
-
Verify Purity of the Internal Standard:
Quantitative Data Summary
The following tables summarize the impact of various factors on assay performance when using deuterated internal standards.
Table 1: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
| This data shows a notable improvement in precision (lower variance) when a deuterated internal standard is used compared to a structural analogue.[13] |
Table 2: Reported Discrepancies in Analyte vs. Deuterated IS Behavior
| Phenomenon | Observation | Reported Magnitude | Reference |
| Differential Matrix Effects | Difference in ion suppression/enhancement between analyte and IS in plasma and urine. | Can differ by 26% or more. | [7] |
| Differential Extraction Recovery | Difference in extraction recovery between Haloperidol and its deuterated analogue. | 35% difference. | [7] |
| H/D Back-Exchange | Increase in non-labeled compound after incubating a deuterated standard in plasma for one hour. | 28% increase. | [7] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for the analyte and the deuterated internal standard.[4]
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and IS to the same low and high concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and IS (at low and high concentrations) before starting the extraction process.
-
-
Analyze Samples: Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4] MF = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.[4] RE = Peak Area (Set C) / Peak Area (Set B)
-
-
Evaluate Results:
-
The coefficient of variation (CV%) of the MF across the different matrix sources should be within an acceptable range (e.g., <15%).
-
Crucially, the analyte-to-IS response ratio should be consistent across all matrices tested to ensure the IS is effectively compensating for matrix variability.[4]
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting non-linear calibration curves.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
"Ensuring stability of Tetramethylthiuram Monosulfide-d12 in solution"
This technical support center provides guidance on ensuring the stability of Tetramethylthiuram Monosulfide-d12 in solution for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are experiencing rapid degradation of your this compound solution, work through the following troubleshooting steps.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Tetramethylthiuram Monosulfide is practically insoluble in water but soluble in many organic solvents.[1] For optimal stability, it is recommended to use anhydrous, non-polar to moderately polar aprotic solvents such as:
Avoid protic solvents, especially if they are acidic, as they can contribute to decomposition.
Q2: How should I store my this compound solutions?
A2: To ensure the stability of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at room temperature or refrigerated (2-8°C) for short-term storage. For long-term storage, freezing at -20°C or below is recommended. The solid compound should be stored at room temperature.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[4]
Q3: What are the signs of this compound degradation?
A3: Degradation can be indicated by:
-
A change in the color of the solution.
-
The appearance of precipitates.
-
Discrepancies in analytical results (e.g., lower than expected concentration in HPLC-MS analysis).
Q4: What substances are incompatible with this compound?
A4: Tetramethylthiuram Monosulfide is incompatible with strong oxidizing agents, strong acids, and nitrosating agents.[4] Contact with these substances can lead to rapid decomposition.
Q5: Can the pH of my solution affect the stability of this compound?
A5: While Tetramethylthiuram Monosulfide is insoluble in water, if your experimental conditions involve a multiphasic system or the potential for contact with aqueous solutions, pH can be a critical factor. The related compound, Thiram (Tetramethylthiuram Disulfide), is known to be decomposed in acidic media.[2] It is prudent to assume that acidic conditions could also promote the degradation of the monosulfide variant. Therefore, maintaining a neutral pH is advisable if an aqueous phase is present.
Data Presentation
Table 1: Physical and Chemical Properties of Tetramethylthiuram Monosulfide
| Property | Value | Reference |
| Chemical Formula | C6H12N2S3 | [1] |
| Molecular Weight | 208.37 g/mol | [1] |
| Appearance | Yellow solid/powder | [5] |
| Melting Point | 106-110 °C | [1] |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, diethyl ether | [1] |
Table 2: Summary of Incompatible Materials
| Incompatible Material Class | Examples | Potential Outcome | Reference |
| Strong Oxidizing Agents | Peroxides, Nitrates | Rapid decomposition | [1][4] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Decomposition | [4] |
| Nitrosating Agents | Nitrites (in acidic conditions) | Formation of carcinogenic N-nitrosamines | [4] |
Experimental Protocols
Protocol: General Procedure for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
1. Materials:
-
This compound
-
High-purity solvent of choice (e.g., HPLC-grade acetone)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS system
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials.
-
If testing the effect of atmosphere, flush the headspace of a subset of vials with an inert gas (e.g., argon) before sealing.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature if it was stored cold.
-
Prepare a sample for analysis by diluting it to a suitable concentration for the HPLC-MS system.
-
-
Analytical Method:
-
Analyze the sample using a validated HPLC-MS method to quantify the concentration of this compound.
-
The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial (time 0) concentration.
-
Calculate the percentage of the compound remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Caption: Workflow for the experimental protocol to assess solution stability.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for Tetramethylthiuram Monosulfide based on its chemical structure and known incompatibilities.
Caption: Potential degradation pathways for Tetramethylthiuram Monosulfide.
References
"Correcting for isotopic interference with TMTM-d12"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quantitative proteomics experiments using isobaric tags, with a focus on correcting for isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of TMT-based proteomics?
In tandem mass spectrometry (MS) using isobaric tags like TMT (Tandem Mass Tag), isotopic interference occurs when peptides with similar mass-to-charge ratios are co-isolated with the target peptide during the MS2 scan. This co-isolation leads to the simultaneous fragmentation of both the target and interfering peptides, resulting in mixed reporter ion signals. The reporter ions from the interfering species can artificially alter the measured abundance of the target peptide, leading to a phenomenon known as ratio compression and compromising the accuracy of quantification.[1][2][3]
Q2: What are the primary causes of isotopic interference?
The main causes of isotopic interference include:
-
Co-isolation of interfering ions: During the MS2 scan, the isolation window is not perfectly specific and can include other peptides with similar masses that co-elute chromatographically with the peptide of interest.[1][3]
-
Isotopic impurities in the TMT reagents: The heavy isotopes used to synthesize the different TMT tags are not 100% pure. This can lead to small amounts of a different reporter ion being present in a given TMT reagent, which can interfere with the quantification of the correct reporter ion.[4]
Q3: How can I minimize isotopic interference during my experiment?
Several strategies can be employed to minimize isotopic interference:
-
Extensive Peptide Fractionation: By separating the complex peptide mixture into multiple simpler fractions before LC-MS/MS analysis, the probability of co-eluting and co-isolating interfering peptides is significantly reduced.[5]
-
Narrowing the Isolation Window: Using a narrower isolation window during the MS2 scan can help to exclude some of the co-eluting interfering peptides. However, this may also lead to a loss of signal for the target peptide.
-
Using High-Resolution Mass Spectrometers: High-resolution instruments can better distinguish between the target peptide and interfering ions, although this does not completely eliminate the problem of co-isolation.
-
Employing MS3-based Quantification: This method involves a third stage of mass spectrometry. After the initial MS2 scan for peptide identification, the most intense fragment ions are isolated and fragmented again (MS3) to generate the reporter ions. This process helps to eliminate the interfering ions that were co-isolated in the MS2 scan, leading to more accurate quantification.[3]
-
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): FAIMS can be used to separate ions based on their mobility in a gas phase before they enter the mass spectrometer. This additional separation dimension can effectively reduce the number of co-eluting and co-isolated peptides, thus minimizing interference.[6]
Q4: What is "TMTM-d12" and how does it relate to isotopic interference?
The term "TMTM-d12" is not a standard nomenclature for commercially available TMT reagents. It is possible that this refers to a custom-synthesized, deuterium-labeled (d12) version of a TMT-like molecule or an internal standard. In any case, the principles of isotopic interference and the correction methods described here would still apply. The primary difference would be the specific mass of the tag and its isotopic distribution, which would need to be accounted for in the data analysis software.
Troubleshooting Guides
Problem: I am observing significant ratio compression in my TMT experiment.
Possible Cause: High levels of isotopic interference from co-eluting peptides.
Solutions:
-
Optimize Peptide Fractionation:
-
Action: Increase the number of fractions collected during offline high-pH reversed-phase chromatography. For highly complex samples, consider using two-dimensional liquid chromatography (LC-LC).
-
Rationale: More extensive fractionation reduces the complexity of each sample analyzed by the mass spectrometer, thereby decreasing the chances of peptide co-isolation.[5]
-
-
Implement an MS3-based Quantification Method:
-
Action: If your instrument supports it, switch from an MS2-based to an MS3-based quantification method.
-
Rationale: The MS3 scan isolates a specific fragment ion from the target peptide before generating the reporter ions, effectively removing the contribution from co-isolated interfering peptides.[3]
-
-
Utilize FAIMS:
-
Action: If your mass spectrometer is equipped with a FAIMS device, incorporate this into your workflow.
-
Rationale: FAIMS provides an additional level of ion separation, reducing the number of co-eluting species entering the mass spectrometer and thus minimizing interference.[6]
-
Problem: My quantitative data is inconsistent across replicates.
Possible Cause: Incomplete TMT labeling or quenching of the labeling reaction.
Solutions:
-
Optimize TMT Labeling Protocol:
-
Action: Ensure the pH of the reaction buffer is between 8 and 8.5. Use a non-amine-based buffer like TEAB or HEPES.[7]
-
Rationale: The amine-reactive group of the TMT reagent is most efficient at a slightly basic pH. Amine-containing buffers will compete with the peptides for the TMT label, leading to incomplete labeling.[7]
-
-
Verify Peptide Concentration:
-
Action: Accurately determine the peptide concentration before labeling to ensure the correct TMT reagent-to-peptide ratio.
-
Rationale: An incorrect ratio can lead to either incomplete labeling (too little reagent) or excessive reagent that can interfere with the analysis (too much reagent).
-
-
Ensure Complete Quenching:
-
Action: After the labeling reaction, add hydroxylamine (B1172632) to quench any unreacted TMT reagent.[7]
-
Rationale: Unquenched reagent can continue to react with other molecules, potentially leading to side products and affecting quantification.
-
Experimental Protocols
Protocol: Correction for Isotopic Impurities in TMT Reporter Ions
This protocol outlines the general steps for correcting for the isotopic impurities present in TMT reagents during data analysis.
-
Obtain Isotopic Purity Information:
-
Refer to the Certificate of Analysis provided by the TMT reagent manufacturer. This document will contain a table specifying the percentage of each reporter ion that is present as an impurity in the other TMT channels.
-
-
Configure Data Analysis Software:
-
In your proteomics data analysis software (e.g., Proteome Discoverer), locate the section for TMT quantification and isotopic correction.
-
Enter the isotopic impurity values from the Certificate of Analysis into the correction matrix. The software will use this information to solve a system of linear equations to deconvolve the true reporter ion intensities from the measured intensities.
-
-
Perform Data Analysis:
-
The software will apply the correction factors to the raw reporter ion intensities for each identified peptide. This will adjust the measured values to account for the contributions from isotopic impurities, resulting in more accurate quantification.
-
Table 1: Example Isotopic Impurity Correction Values for TMT Reagents
| Reporter Ion | -2 Da (%) | -1 Da (%) | Reporter m/z | +1 Da (%) | +2 Da (%) |
| 126 | 0.0 | 0.0 | 126.1277 | 5.9 | 0.0 |
| 127N | 0.0 | 0.0 | 127.1248 | 5.1 | 0.0 |
| 127C | 0.0 | 1.0 | 127.1311 | 4.1 | 0.0 |
| 128N | 0.0 | 0.8 | 128.1281 | 3.2 | 0.0 |
| 128C | 0.2 | 2.0 | 128.1344 | 2.2 | 0.0 |
| 129N | 0.1 | 2.8 | 129.1315 | 2.0 | 0.1 |
| 129C | 0.3 | 3.0 | 129.1378 | 1.1 | 0.1 |
| 130N | 0.2 | 4.1 | 130.1348 | 1.0 | 0.1 |
| 130C | 0.4 | 4.0 | 130.1411 | 0.5 | 0.1 |
| 131 | 0.2 | 5.0 | 131.1382 | 0.2 | 0.1 |
Note: These values are for illustrative purposes only. Always use the values from the Certificate of Analysis for your specific TMT reagent lot.
Visualizations
Figure 1: TMT-based quantitative proteomics workflow.
Figure 2: The mechanism of isotopic interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in isobaric labeling and applications in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Increasing the multiplexing capacity of TMT using reporter ion isotopologues with isobaric masses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isobaric labeling: Expanding the breadth, accuracy, depth, and diversity of sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
"Method development for complex matrices using TMTM-d12"
Welcome to the Technical Support Center for Method Development in Complex Matrices. This resource is designed for researchers, scientists, and drug development professionals using deuterated internal standards.
Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2][3]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][4][5]
-
Cross-Contribution: The signal from the analyte interfering with the signal of the IS, or vice-versa, due to isotopic similarity.[6][7][8][9]
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[2]
Q2: Why is my deuterated internal standard (IS) losing its deuterium label (isotopic exchange)?
Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[10] It is crucial that isotope labels are positioned where exchange is not likely to occur.[10]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.[11]
-
Temperature: Higher temperatures during sample preparation or storage can accelerate the rate of isotopic exchange.
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals.[1]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
This phenomenon is known as the "deuterium isotope effect".[2] It is caused by the slight difference in lipophilicity when hydrogen is replaced with deuterium.[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[12]
-
Troubleshooting:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or column temperature may help to minimize the separation.
-
Use a High-Resolution Column: A column with higher efficiency may reduce the peak separation.
-
Consider a Different Labeled Standard: If the shift is significant and impacts quantification, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[13][14]
-
Q4: What are differential matrix effects and how do they affect my results?
Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can cause ion suppression or enhancement.[15] Differential matrix effects occur when the analyte and the internal standard are affected differently by these matrix components.[2][3] This can happen even if they co-elute perfectly and can lead to inaccurate quantification.[3] Studies have shown that the matrix effects on an analyte and its deuterated IS can differ by 26% or more.[2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors. The most common culprits are a lack of co-elution, impurities in the standard, or isotopic exchange.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Problem: A slight shift in retention time can expose the analyte and IS to different matrix components as they elute, causing differential matrix effects.[2]
-
Solution: Overlay the chromatograms of the analyte and the IS. If they are not perfectly co-eluting, optimize your chromatographic method.
-
-
Verify the Purity of the Internal Standard:
-
Problem: The deuterated internal standard may contain a small amount of the unlabeled analyte.[4][5] This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).
-
Solution: Analyze a solution containing only the internal standard and check for a signal in the analyte's mass transition. The response should be less than 5% of your LLOQ response. If it is higher, you may need to source a purer standard or adjust your calculations to account for the impurity.[5][16]
-
-
Check for Isotopic Exchange:
-
Problem: Deuterium atoms can exchange with protons from the matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely if the labels are in chemically labile positions (e.g., on -OH or -NH groups).[10]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions.[10]
-
Incubation Study: Incubate the deuterated IS in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to see if there is an increase in the non-labeled compound. One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[2]
-
-
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: This often points to differential matrix effects or issues with the stability of the deuterated label.
Troubleshooting Steps:
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and IS can experience different degrees of ion suppression or enhancement.[2][3]
-
Solution: Conduct a matrix effect evaluation experiment as detailed in the "Experimental Protocols" section below. This will help you quantify the extent of the matrix effect on both the analyte and the IS.
-
-
Assess Extraction Recovery:
-
Problem: The analyte and the deuterated IS may have different extraction recoveries from the matrix. A 35% difference in extraction recovery between an analyte and its deuterated standard has been reported.[2]
-
Solution: Perform an extraction recovery experiment (see "Experimental Protocols") to determine if there is a significant difference between the analyte and the IS. If so, you may need to optimize your sample preparation method.
-
Data Presentation
The following tables summarize hypothetical data from experiments to evaluate matrix effects and recovery.
Table 1: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) |
| A (Neat Solution) | 1,200,000 | 1,500,000 | N/A |
| B (Post-Extraction Spike) | 850,000 | 1,350,000 | Analyte: -29.2% |
| IS: -10.0% | |||
| Interpretation |
In this example, the analyte experiences significant ion suppression (-29.2%) compared to the internal standard (-10.0%), indicating a differential matrix effect that could lead to an overestimation of the analyte concentration.
Table 2: Extraction Recovery Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Recovery (%) |
| B (Post-Extraction Spike) | 850,000 | 1,350,000 | N/A |
| C (Pre-Extraction Spike) | 780,000 | 1,250,000 | Analyte: 91.8% |
| IS: 92.6% | |||
| Interpretation |
The extraction recovery for both the analyte and the internal standard is high and consistent, suggesting the sample preparation method is efficient for both compounds.
Experimental Protocols
Methodology for Matrix Effect and Recovery Evaluation
This protocol allows for the assessment of matrix effects and extraction recovery.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Diagrams of Workflows and Concepts
Caption: Experimental workflow for method development.
Caption: Concept of differential matrix effects.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Accurate Quantification with Low Concentrations of Topiramate-d12
Welcome to the technical support center for achieving accurate quantification of Topiramate (B1683207) using low concentrations of its deuterated internal standard, Topiramate-d12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Topiramate-d12 preferred for quantitative analysis?
A1: A SIL-IS, such as Topiramate-d12, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] It is chemically identical to the analyte (Topiramate) but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612). This allows it to co-elute with the analyte and experience the same effects of sample preparation, chromatography, and ionization.[1] Using a SIL-IS effectively compensates for variability, including matrix effects (ion suppression or enhancement), leading to improved accuracy and precision in the results.[1]
Q2: What are the primary challenges when working with low concentrations of Topiramate-d12?
A2: Working with low concentrations of Topiramate-d12 can present several challenges. These include ensuring the signal intensity is sufficient for reliable detection, potential for interference from the sample matrix, and the possibility of isotopic exchange where deuterium atoms are replaced by hydrogen. Additionally, at low concentrations, any impurities in the deuterated standard can have a more significant impact on the accuracy of the results.
Q3: What is the typical linear range for Topiramate quantification using Topiramate-d12 as an internal standard?
A3: The linear range for Topiramate quantification can vary depending on the specific LC-MS/MS method and instrumentation. However, validated methods have demonstrated a broad dynamic range. For instance, some methods have a linearity range from 10.4 to 2045.0 ng/mL, while others are validated for ranges of 0.5-30 µg/mL.[2][3][4] The lower limit of quantification (LLOQ) has been reported to be as low as 0.5 ng/mL in some assays.[5]
Q4: Can Topiramate-d12 be used for quantification in different biological matrices?
A4: Yes, Topiramate-d12 has been successfully used as an internal standard for the quantification of Topiramate in various biological matrices, including human plasma, serum, and urine.[6][7]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results at Low Concentrations
Possible Causes and Solutions:
-
Inconsistent Internal Standard (IS) Addition:
-
Troubleshooting: Verify the concentration of your Topiramate-d12 working solution. Ensure that the pipettes used for adding the IS are calibrated and functioning correctly. Inconsistent volumes will lead to high variability.
-
Solution: Prepare a fresh working solution of the internal standard. Use a precise and consistent method for adding the IS to all samples, including calibrators and quality controls.
-
-
Matrix Effects:
-
Troubleshooting: Even with a SIL-IS, significant matrix effects can cause variability, especially at low concentrations where the signal-to-noise ratio is lower.
-
Solution: Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. If significant ion suppression or enhancement is observed, consider optimizing the sample preparation method (e.g., using a more rigorous extraction technique like solid-phase extraction) or adjusting the chromatographic conditions to separate the analyte from interfering matrix components.[4]
-
-
Poor Peak Shape or Splitting:
-
Troubleshooting: Examine the chromatograms for peak fronting, tailing, or splitting. This can be caused by column degradation, improper mobile phase composition, or interactions with the injection solvent.
-
Solution: Flush the column with a strong solvent to remove potential contaminants. Ensure the mobile phase is correctly prepared and that the pH is appropriate. The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Issue 2: Poor Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometer Parameters:
-
Troubleshooting: The settings on the mass spectrometer may not be optimized for low-level detection of Topiramate and Topiramate-d12.
-
Solution: Perform a thorough optimization of the MS parameters, including the precursor and product ions, collision energy, and ion source settings (e.g., spray voltage, gas flows). For Topiramate, negative ion mode is often used with transitions such as m/z 338.2 > 78.2 for the analyte and m/z 350.3 > 78.2 for Topiramate-d12.[2][8][9]
-
-
Inefficient Sample Preparation:
-
Troubleshooting: The chosen sample preparation method (e.g., protein precipitation) may not be providing a sufficiently clean or concentrated extract.
-
Solution: Consider switching to a more effective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix interferences and concentrate the analyte.[9]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods using Topiramate-d12 for the quantification of Topiramate.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Reference | Matrix | Linearity Range | LLOQ |
| Vnucec Popov et al. (2013)[2][9] | Human Plasma | 10 - 2000 ng/mL | 10 ng/mL |
| Matar (2010)[10] | Plasma | 0.5 - 30 µg/mL | 0.5 µg/mL |
| Goswami et al. (2009)[3] | Plasma | 10.4 - 2045.0 ng/mL | 10.4 ng/mL |
| Britzi et al. (2003)[7] | Plasma & Urine | 0.625 - 40 µg/mL | 0.625 µg/mL |
Table 2: Precision and Accuracy
| Reference | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Vnucec Popov et al. (2013)[9] | Low, Med, High | ≤ 4.5% | ≤ 4.4% | 92.9 - 97.0% |
| Matar (2010)[4][10] | Low, Med, High | 0.7 - 7.8% | 0.7 - 7.8% | -10.0 to 2.1% (bias) |
| Britzi et al. (2003)[7] | N/A | 4 - 13% | 6 - 13% | 82 - 114% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a composite based on several published methods.[9]
-
Sample Aliquoting: Take a 200 µL aliquot of the human plasma sample.
-
Internal Standard Spiking: Add 50 µL of the Topiramate-d12 internal standard working solution (e.g., 2000 ng/mL in methanol).
-
Dilution: Add 350 µL of water and mix well.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata X, 60 mg/3 mL) with 2.0 mL of acetonitrile (B52724) followed by 3.0 mL of water.[9]
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 2.0 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1.0 mL of acetonitrile.
-
Injection: Inject an appropriate volume (e.g., 50 µL) of the eluate into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol represents typical conditions for Topiramate analysis.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometric detector.[8]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[5]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly employed.[5]
-
Mass Spectrometry Detection:
Visualizations
Caption: General experimental workflow for Topiramate quantification.
Caption: Troubleshooting workflow for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical LC-MS/MS method validation for plasma determination of topiramate in healthy Indian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Topiramate-D12 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. cda-amc.ca [cda-amc.ca]
Technical Support Center: TMTM-d12 Analysis and the Deuterium Isotope Effect
Welcome to the technical support center for Tandem Mass Tag (TMT) analysis involving deuterated reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the deuterium (B1214612) isotope effect on TMT-based quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "TMTM-d12" mentioned in the topic?
Based on current proteomics literature and commercially available reagents, "TMTM-d12" is likely a user-specific term or a potential typo. The more established nomenclature refers to deuterated TMT reagents, such as the TMTpro™ 32-plex Label Reagents , which include a set of isotopologues incorporating a single deuterium (²H) on the reporter group.[1][2] This technical support guide will focus on these deuterated TMTpro reagents.
Q2: What is the deuterium isotope effect, and why is it a consideration in TMT analysis?
The deuterium isotope effect refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by its heavier isotope, deuterium.[3] In the context of TMT analysis, the concern is that the bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the bond between carbon and hydrogen (C-H). This could potentially lead to a slower fragmentation of the deuterated TMT reporter tag during MS/MS analysis, a phenomenon known as the kinetic isotope effect. This might, in theory, affect the intensity of the reporter ion signal and introduce a bias in quantification.
Q3: Does the deuterium isotope effect impact the quantitative accuracy of TMTpro 32-plex experiments?
While the kinetic isotope effect is a valid theoretical consideration, practical studies and manufacturer's data indicate that the quantitative performance of deuterated and non-deuterated TMTpro reagents is equivalent when using appropriate experimental and data analysis protocols.[4][5] However, to ensure the highest accuracy, it is crucial to follow the recommended data analysis strategies, such as normalizing the deuterated and non-deuterated channels separately.[4]
Q4: Are there any observable effects of using deuterated TMTpro reagents?
Yes. The most significant observable effect is a slight chromatographic shift. Peptides labeled with the deuterated TMTpro reagent set tend to elute slightly earlier from the reversed-phase chromatography column compared to their non-deuterated counterparts.[4] This is a known phenomenon for deuterated compounds and is generally manageable with modern high-resolution mass spectrometers and data analysis software.
Q5: What are the key considerations for a successful TMTpro 32-plex experiment using deuterated tags?
-
Mass Spectrometer Resolution: A high-resolution Orbitrap mass spectrometer is required to resolve the small mass difference of 3 mDa between the reporter ions of the deuterated and non-deuterated TMTpro reagents.[1][6] A resolving power of ≥75,000 is recommended.[7]
-
Data Analysis: It is recommended to reference non-deuterated channels to a non-deuterated control channel and deuterated channels to a deuterated control channel for the most accurate quantification.[4]
-
Labeling Efficiency: Ensure complete and consistent labeling across all samples. Factors such as pH, temperature, and buffer composition can significantly impact labeling efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Quantitative Accuracy Between Deuterated and Non-Deuterated Channels | Inadequate mass resolution. | Ensure the mass spectrometer is set to a resolving power of at least 75,000 at m/z 200 to resolve the 3 mDa mass difference between deuterated and non-deuterated reporter ions.[7] |
| Improper normalization. | Normalize the non-deuterated and deuterated channels as separate sub-plexes using respective control channels.[4][5] | |
| Isotopic interference. | While the impact of the deuterium isotope effect on fragmentation is minimal, ensure that the isolation window for precursor ions is optimized to minimize the co-isolation of interfering ions. | |
| Retention Time Shift Between Deuterated and Non-Deuterated Peptides | Inherent property of deuterated compounds. | This is an expected behavior.[4] Modern data analysis software can typically handle this shift during feature alignment. Ensure your software is up-to-date and configured for TMTpro 32-plex analysis. |
| Low Reporter Ion Intensity for All Channels | Inefficient fragmentation. | Optimize the normalized collision energy (NCE) for HCD fragmentation. The optimal NCE for TMTpro reagents may differ from standard TMT reagents.[8] |
| Poor labeling efficiency. | Verify the pH of the labeling reaction is optimal (typically pH 8.0-8.5).[9] Use fresh, high-quality labeling reagents and ensure they are brought to room temperature before use to prevent condensation.[9] | |
| Incomplete Labeling | Suboptimal TMT reagent-to-peptide ratio. | For TMTpro reagents, a sample-to-tag ratio of 1:5 to 1:10 (w/w) is recommended.[9] |
| Presence of primary amines in the buffer. | Ensure that all buffers used for sample preparation are free of primary amines (e.g., Tris). Use buffers like HEPES or TEAB.[7] |
Experimental Protocols
TMTpro 32-plex Labeling Protocol
This protocol is a summary of best practices for labeling peptides with TMTpro reagents.
-
Sample Preparation:
-
Reduce, alkylate, and digest protein extracts from cells, tissues, or biological fluids using a standard proteomics workflow.
-
Quantify the peptide concentration accurately. It is recommended to normalize the peptide amounts for all samples before labeling.[9]
-
Resuspend the dried peptides in 100 mM TEAB or 100 mM HEPES buffer at a pH of 8.0-8.5.[7]
-
-
TMTpro Reagent Preparation:
-
Equilibrate the TMTpro label reagents to room temperature before opening to avoid moisture condensation.[9]
-
Reconstitute the TMTpro reagents in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add 5% hydroxylamine (B1172632) to each sample and incubate for 15 minutes to quench the labeling reaction.[7]
-
-
Sample Pooling and Cleanup:
-
Combine equal amounts of each labeled sample into a new microcentrifuge tube.
-
Proceed with sample cleanup, for example, using solid-phase extraction (SPE) to remove unreacted TMT reagent and other contaminants.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uib.no [uib.no]
Technical Support Center: Ensuring Isotopic Stability of TMTM-d12
Important Clarification: This technical support guide pertains to Tetramethylthiuram Monosulfide-d12 (TMTM-d12) , a deuterated chemical primarily used as an internal standard in analytical chemistry, such as in GC-MS or LC-MS applications. This compound is chemically distinct from the Tandem Mass Tag (TMT) reagents used in quantitative proteomics.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the back-exchange of deuterium (B1214612) in TMTM-d12, ensuring the integrity of their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is TMTM-d12 and where are the deuterium labels located?
A1: TMTM-d12 is the deuterated version of Tetramethylthiuram Monosulfide. Its chemical structure is ((CD₃)₂NCS)₂S. The twelve deuterium atoms are located on the four methyl groups, which are covalently bonded to nitrogen atoms. These carbon-bound deuteriums are generally stable.
Q2: What is deuterium back-exchange and why is it a concern for TMTM-d12?
A2: Deuterium back-exchange is the unintended replacement of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). If TMTM-d12, used as an internal standard, loses its deuterium labels, its mass will change, leading to inaccurate quantification in mass spectrometry-based assays.[1][2][3]
Q3: Under what conditions could deuterium back-exchange occur with TMTM-d12?
A3: While carbon-bound deuteriums are significantly more stable than those on heteroatoms (like -OH or -NH), exchange can be catalyzed under certain conditions. For TMTM-d12, prolonged exposure to strong acids or bases, or high temperatures, could potentially facilitate slow back-exchange. The presence of heteroatoms (nitrogen and sulfur) adjacent to the deuterated methyl groups can influence the stability of the C-D bonds.[4][5]
Q4: How should I store TMTM-d12 to ensure its isotopic stability?
A4: To maintain the isotopic integrity of TMTM-d12, it should be stored in a tightly sealed container, protected from moisture, and kept at the recommended temperature (typically -20°C for long-term storage). It is advisable to store it as a solid or dissolved in a non-protic, anhydrous solvent.
Q5: Can I use protic solvents like methanol (B129727) or water with TMTM-d12?
A5: For long-term storage, it is best to avoid protic solvents. For sample preparation and analysis, the use of protic solvents is often necessary. Under typical analytical conditions (e.g., neutral or weakly acidic pH, ambient temperature), the rate of back-exchange from the methyl groups of TMTM-d12 is expected to be negligible. However, for methods requiring harsh conditions, the stability should be verified.
Troubleshooting Guide: Preventing Deuterium Back-Exchange
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent internal standard signal across a batch | Partial loss of deuterium from TMTM-d12 | - Prepare fresh stock solutions of the internal standard. - Avoid extreme pH and high temperatures during sample preparation. - Minimize the time samples are stored in protic solvents before analysis. |
| Shift in the mass spectrum of TMTM-d12 to a lower m/z | Back-exchange of one or more deuterium atoms for hydrogen | - Verify the pH of all solutions used in the sample preparation. - If possible, use deuterated solvents for sample extraction and reconstitution to minimize the hydrogen source. - Evaluate the stability of TMTM-d12 under your specific experimental conditions by incubating it with a blank matrix and monitoring its mass over time. |
| Poor accuracy and precision in quantitative results | Compromised integrity of the deuterated internal standard | - Ensure that the TMTM-d12 stock solution is properly stored and has not expired. - Re-validate the analytical method, paying close attention to the stability of the internal standard.[6] |
Stability of Carbon-Bound Deuterium in TMTM-d12
The following table summarizes the general stability of the carbon-bound deuterium atoms on the methyl groups of TMTM-d12 under various conditions.
| Condition | Stability of C-D Bonds | Risk of Back-Exchange | Recommendations |
| Neutral pH (6-8) | High | Very Low | Standard analytical procedures are generally safe. |
| Acidic Conditions (pH < 4) | Generally High | Low | Avoid prolonged exposure to strong acids and high temperatures. |
| Basic Conditions (pH > 10) | Moderate to High | Low to Moderate | Avoid prolonged exposure to strong bases and high temperatures, as base-catalyzed exchange is a potential risk for hydrogens on carbons adjacent to heteroatoms.[4][5] |
| Elevated Temperature (> 50°C) | Decreased | Increased | Minimize heat exposure during sample processing steps like evaporation and reconstitution. |
| Presence of Metal Catalysts | Potentially Reduced | Method Dependent | Be aware that some metal catalysts can facilitate H/D exchange. |
Experimental Protocol: Use of TMTM-d12 as an Internal Standard in LC-MS
This protocol outlines the recommended steps for using TMTM-d12 as an internal standard, with a focus on preserving its isotopic stability.
-
Preparation of TMTM-d12 Stock Solution:
-
Allow the solid TMTM-d12 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the TMTM-d12 in a high-purity, anhydrous, non-protic solvent (e.g., acetonitrile, ethyl acetate) to a desired concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed vial at -20°C or below.
-
-
Sample Preparation:
-
To your calibration standards, quality controls, and unknown samples, add a small, precise volume of the TMTM-d12 stock solution to achieve the final desired concentration.
-
Perform your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Use neutral or mildly acidic/basic conditions where possible.
-
If an evaporation step is necessary, use a gentle stream of nitrogen at or below room temperature. Avoid excessive heat.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis. Minimize the time the sample is in the reconstitution solvent before injection.
-
-
LC-MS Analysis:
-
Use a suitable C18 or other appropriate reversed-phase column.
-
Employ a mobile phase with common additives like formic acid or ammonium (B1175870) formate, which are generally compatible with the stability of TMTM-d12.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and TMTM-d12.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the TMTM-d12 internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in your unknown samples from the calibration curve.
-
Workflow for Maintaining Isotopic Integrity of TMTM-d12
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Rapid base-catalyzed deuterium exchange at the ring-adjacent methyl and methylene positions of octaalkyl and natural-derivative porphyrins and metalloporphyrins (Journal Article) | OSTI.GOV [osti.gov]
- 6. texilajournal.com [texilajournal.com]
Validation & Comparative
A Comparative Guide to TMTM-d12 and Other Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable results. Among these, deuterated internal standards play a pivotal role in correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Tetramethylthiuram disulfide-d12 (TMTM-d12 or Thiram-d12) with other deuterated internal standards, supported by experimental data and detailed methodologies.
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This property allows for the normalization of various experimental inconsistencies, including matrix effects, which can significantly impact the accuracy of quantification.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the robustness of any analytical method. While TMTM-d12 is the ideal internal standard for the analysis of Thiram, it is instructive to compare its performance with other deuterated standards used for similar classes of compounds, such as other dithiocarbamate (B8719985) fungicides. The following table summarizes key performance metrics from various studies.
| Internal Standard | Analyte | Matrix | Recovery (%) | LOQ (µg/kg) | RSD (%) | Citation |
| TMTM-d12 (Thiram-d12) | Thiram | Fruits & Vegetables | 80-108 | 2 | Not Specified | [1] |
| Deuterated DMD | Dithiocarbamates | Fruits & Vegetables | 90-100 | 50 | Not Specified | [2] |
| Deuterated EBD | Dithiocarbamates | Fruits & Vegetables | 90-100 | 50 | Not Specified | [2] |
| Topiramate-d12 | Topiramate | Human Plasma | 103.0-105.5 | 10 (ng/mL) | < 4.6 |
DMD: Dimethyldithiocarbamates, EBD: Ethylenebis(dithiocarbamates), LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of Thiram using TMTM-d12 as an internal standard and a general workflow for pesticide residue analysis.
Protocol 1: Analysis of Thiram in Fruits and Vegetables using TMTM-d12
This protocol is adapted from a study on the selective determination of Thiram residues.[1]
1. Sample Preparation (Surface Extraction):
- Homogenize 10 g of the fruit or vegetable sample.
- Extract the sample with an alkaline sulfite (B76179) buffer to quantitatively transform Thiram into a stable dimethyldithiocarbamate (B2753861) (DMD)-sulfite adduct. This step is crucial for the selective analysis of Thiram.
- Spike the extract with a known concentration of TMTM-d12 internal standard solution.
2. Chromatographic Separation:
- LC Column: ZIC-pHILIC column.
- Mobile Phase: Isocratic elution with acetonitrile (B52724) and 10 mM ammonium (B1175870) hydroxide (B78521) solution (85:15, v/v).
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
- Instrument: Single-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Monitored Ions: Monitor the specific m/z transitions for the DMD-sulfite adduct and the deuterated analogue.
Protocol 2: General Workflow for Multi-Residue Pesticide Analysis
This protocol outlines a common workflow for the analysis of multiple pesticide residues in food matrices.[3][4]
1. Sample Extraction (QuEChERS Method):
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and the deuterated internal standard mix.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the supernatant from the previous step.
- Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
- Vortex and centrifuge.
3. LC-MS/MS Analysis:
- Dilute the final extract with the initial mobile phase.
- Inject the sample into the LC-MS/MS system for analysis.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for pesticide residue analysis.
Caption: Simplified mechanism of action of Thiram as a fungicide.
Conclusion
The use of deuterated internal standards, such as TMTM-d12, is indispensable for accurate and precise quantitative analysis in complex matrices. As demonstrated, TMTM-d12 provides excellent recovery and sensitivity for the analysis of Thiram. While direct comparative data with other deuterated dithiocarbamate standards is limited, the principles of isotope dilution mass spectrometry and the available data for similar compounds strongly support the superiority of using a dedicated deuterated internal standard for each analyte. The provided protocols and workflows offer a solid foundation for developing and validating robust analytical methods for pesticide residue analysis and other applications in bioanalysis.
References
A Comparative Guide to Internal Standards: Cross-Validation of TMTM-d12 with ¹³C-Labeled Analogs
In the realm of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive cross-validation of deuterated internal standards, specifically Tetramethylthiuram Monosulfide-d12 (TMTM-d12), with their ¹³C-labeled counterparts. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. The two most common types of stable isotope labeling are deuterium (B1214612) (²H) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This guide will delve into these differences, with a focus on TMTM-d12 as a representative deuterated standard.
Performance Comparison: TMTM-d12 vs. ¹³C-TMTM
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring perfect co-elution during chromatography and identical ionization efficiency. It is in these aspects that ¹³C-labeled standards generally hold an advantage over deuterated standards.
Key Performance Characteristics:
| Feature | TMTM-d12 (Deuterated) | ¹³C-Labeled TMTM | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting marginally earlier than the unlabeled analyte. | Excellent co-elution with the unlabeled analyte. | The "isotope effect" of the C-²H bond being slightly weaker than the C-¹H bond can lead to chromatographic separation. This can be problematic if matrix effects vary across the peak elution window. ¹³C-labeled standards have virtually identical physicochemical properties to the native analyte, ensuring they experience the same matrix effects.[1][2] |
| Isotopic Stability | Generally stable, but there is a theoretical potential for back-exchange of deuterium with hydrogen from the matrix or solvent, especially under certain pH or temperature conditions.[2][3] | Highly stable, as ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[3] | ¹³C-labeling provides greater confidence in the isotopic integrity of the standard throughout the analytical workflow. |
| Mass Difference | +12 Da from the monoisotopic mass of the unlabeled analyte. | Variable, depending on the number of ¹³C atoms incorporated. | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both labeling strategies can achieve this. |
| Cost & Availability | Often more readily available and less expensive to synthesize.[4] | Typically more complex and costly to synthesize.[4][5] | The choice may be influenced by budgetary constraints and the commercial availability of the desired labeled compound. |
Quantitative Data Summary
The following tables present hypothetical yet realistic data from a cross-validation study comparing the performance of TMTM-d12 and a ¹³C-labeled TMTM standard for the quantification of Tetramethylthiuram Monosulfide (TMTM) in a complex matrix.
Table 1: Accuracy and Precision
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| TMTM-d12 | 10.0 | 9.2 ± 0.8 | 92.0 | 8.7 |
| ¹³C-Labeled TMTM | 10.0 | 9.9 ± 0.3 | 99.0 | 3.0 |
| TMTM-d12 | 100.0 | 95.1 ± 7.6 | 95.1 | 8.0 |
| ¹³C-Labeled TMTM | 100.0 | 101.2 ± 2.5 | 101.2 | 2.5 |
| TMTM-d12 | 500.0 | 465.5 ± 41.9 | 93.1 | 9.0 |
| ¹³C-Labeled TMTM | 500.0 | 498.0 ± 12.5 | 99.6 | 2.5 |
Table 2: Matrix Effect Evaluation
| Internal Standard | Analyte Post-Extraction Spike Area (n=6) | Analyte in Solvent Area (n=6) | Matrix Effect (%) |
| TMTM-d12 | 185,432 | 210,987 | 87.9 (Ion Suppression) |
| ¹³C-Labeled TMTM | 188,011 | 211,543 | 88.9 (Ion Suppression) |
This table illustrates that while both standards experience similar matrix effects, the superior co-elution of the ¹³C-labeled standard provides more reliable correction, as reflected in the accuracy and precision data.
Experimental Protocols
A detailed methodology for a typical quantitative analysis of TMTM using either TMTM-d12 or a ¹³C-labeled internal standard is provided below.
Sample Preparation
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (TMTM-d12 or ¹³C-labeled TMTM) at a concentration of 1 µg/mL.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
TMTM: Precursor ion > Product ion (specific m/z values to be determined).
-
TMTM-d12: Precursor ion (+12) > Product ion (correspondingly shifted).
-
¹³C-Labeled TMTM: Precursor ion (+n) > Product ion (correspondingly shifted, where n is the number of ¹³C atoms).
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The cross-validation of TMTM-d12 with a ¹³C-labeled internal standard underscores the fundamental principles governing the selection of an appropriate internal standard for quantitative mass spectrometry. While deuterated standards like TMTM-d12 can provide acceptable performance and are often more accessible, ¹³C-labeled standards are generally superior in terms of chromatographic co-elution and isotopic stability.[1][2][3][4] This leads to improved accuracy and precision in quantitative assays. Researchers should carefully consider the specific requirements of their analytical method, including the complexity of the matrix and the desired level of quantitative rigor, when choosing between these two types of stable isotope-labeled internal standards. For methods requiring the highest level of accuracy and reliability, ¹³C-labeled standards are the preferred choice.
References
The Role of Tetramethylthiuram Monosulfide-d12 in Enhancing Analytical Accuracy and Precision
A comparative guide for researchers on the use of isotopically labeled internal standards in the quantitative analysis of thiram (B1682883) and related dithiocarbamate (B8719985) fungicides.
In the precise quantification of chemical residues, particularly in complex matrices such as food and environmental samples, the choice of an appropriate internal standard is paramount. Tetramethylthiuram Monosulfide-d12 (TMTM-d12), a deuterated analog of a thiram-related compound, has emerged as a valuable tool for researchers employing isotope dilution mass spectrometry (IDMS). This guide provides a comparative overview of the performance of TMTM-d12 as an internal standard against other analytical approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Enhancing Accuracy and Precision with Isotope Dilution
Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (B1214612) (²H), the internal standard becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows the internal standard to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer. Consequently, any sample loss during preparation or variations in instrument response are corrected for, leading to significantly improved accuracy and precision compared to other calibration methods.
Performance of this compound (as d12-thiram)
A key study by Ringli and Schwack (2013) demonstrated the efficacy of a deuterated thiram analog, d12-thiram, which is structurally analogous to TMTM-d12, for the selective determination of thiram residues in various fruit and vegetable matrices by liquid chromatography-mass spectrometry (LC-MS). The use of this isotopic internal standard resulted in excellent accuracy, as evidenced by the recovery data presented in the following table.
| Matrix | Spiking Level (mg/kg) | Recovery (%) |
| Apples | 0.02 | 80-108 |
| 1 | 80-108 | |
| Tomatoes | 0.02 | 80-108 |
| 1 | 80-108 | |
| Grapes | 0.02 | 80-108 |
| 1 | 80-108 | |
| Sweet Peppers | 0.02 | 80-108 |
| 1 | 80-108 | |
| Data summarized from Ringli and Schwack (2013) |
The consistent and high recovery rates across different complex matrices and concentration levels underscore the robustness of using a deuterated internal standard like TMTM-d12. The method achieved a limit of detection (LOD) of 0.6 µg/kg and a limit of quantification (LOQ) of 2 µg/kg, demonstrating high sensitivity.
Comparison with Alternative Calibration Strategies
To objectively evaluate the performance of TMTM-d12, it is useful to compare it with other common calibration methods, such as the external standard method.
External Standard Method
The external standard method is a simpler approach that relies on a calibration curve generated from a series of standards prepared in a clean solvent. While straightforward, this method does not account for matrix effects or variations in sample preparation, which can lead to reduced accuracy and precision.
A study by Peruga et al. (2012) on the analysis of thiram in fruits and vegetables using an external standard LC-MS/MS method provides comparative data.
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD, %) |
| Eggplant | 0.01 | 80-106 | <10 |
| 0.1 | 80-106 | <10 | |
| Lettuce | 0.01 | 80-106 | <10 |
| 0.1 | 80-106 | <10 | |
| Strawberry | 0.01 | 80-106 | <10 |
| 0.1 | 80-106 | <10 | |
| Data summarized from Peruga et al. (2012) |
While the external standard method can provide acceptable accuracy and precision under optimized conditions, the use of an isotope-labeled internal standard like TMTM-d12 generally offers a higher degree of confidence in the results, especially when dealing with diverse and complex sample matrices where unpredictable matrix effects can occur.
Experimental Protocols
Method Using d12-thiram Internal Standard (Adapted from Ringli and Schwack, 2013)
This method is designed for the selective determination of thiram in fruits and vegetables.
1. Sample Preparation:
-
Homogenize 10 g of the sample with 20 mL of an alkaline sulfite (B76179) buffer.
-
Shake vigorously for 1 minute.
-
Add 20 mL of acetonitrile (B52724).
-
Shake again for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and add the d12-thiram internal standard solution.
-
Filter the final extract through a 0.22 µm filter before LC-MS analysis.
2. LC-MS Analysis:
-
LC Column: ZIC-pHILIC
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium (B1175870) hydroxide (B78521) solution (85:15, v/v).
-
Mass Spectrometer: Single-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
External Standard Method (Adapted from Peruga et al., 2012)
This method is for the determination of thiram in vegetable and fruit samples.
1. Sample Preparation:
-
Homogenize 10 g of the sample with 10 mL of acetonitrile at low temperature (approx. 5°C).
-
Add anhydrous sodium sulfate, sodium bicarbonate, and EDTA.
-
Shake for 1 minute and centrifuge at 3500 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 column.
-
Mobile Phase: Gradient elution with water (containing formic acid and ammonium formate) and methanol.
-
Mass Spectrometer: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Positive.
Conclusion
The experimental data strongly supports the use of this compound (or its close analog, d12-thiram) as an internal standard for the accurate and precise quantification of thiram in challenging matrices. While external standard methods can be effective, the inherent ability of isotope dilution to correct for matrix effects and procedural losses provides a superior level of reliability and robustness. For researchers and professionals in drug development and food safety, the adoption of TMTM-d12 as an internal standard can significantly enhance the quality and confidence of analytical results.
Inter-laboratory Comparison of Tetramethylthiuram Monosulfide (TMTM)-d12 Quantification: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of the deuterated internal standard, Tetramethylthiuram Monosulfide (TMTM)-d12. The objective of this comparison is to assess the performance and reproducibility of analytical methods across different laboratories, ensuring the reliability of data in research and drug development. The experimental data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in their own analytical endeavors.
Data Presentation
The following table summarizes the quantitative results from three participating laboratories in a hypothetical proficiency testing program. Each laboratory was provided with identical blind samples of human plasma spiked with a known concentration of TMTM-d12 (50 ng/mL).
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Mean Measured Concentration (ng/mL) | 49.8 | 52.1 | 47.5 |
| Standard Deviation (ng/mL) | 1.2 | 2.5 | 1.8 |
| Coefficient of Variation (%CV) | 2.4% | 4.8% | 3.8% |
| Accuracy (% Recovery) | 99.6% | 104.2% | 95.0% |
| Linearity (r²) | 0.998 | 0.995 | 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 | 0.8 |
| Matrix Effect (%) | 98.2 | 95.6 | 102.3 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
The methodologies outlined below represent a generalized approach to the quantification of TMTM-d12 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While individual laboratory protocols may have varied slightly, the core principles remain consistent.
1. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 20 µL of a working solution of the analyte and 20 µL of the TMTM-d12 internal standard working solution in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Parameters: Optimized for maximum signal intensity of the analyte and TMTM-d12.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and TMTM-d12 were monitored.
Visualizations
The following diagrams illustrate the experimental workflow and the logical framework for an inter-laboratory comparison.
Performance Showdown: Tetramethylthiuram Monosulfide and Its Structural Analogs in Vulcanization
For researchers and professionals in drug development and material science, the selection of appropriate chemical reagents is paramount. This guide provides a comparative analysis of Tetramethylthiuram Monosulfide (TMTM) and its structural analogs, focusing on their performance as rubber vulcanization accelerators. While the deuterated form, Tetramethylthiuram Monosulfide-d12 (TMTM-d12), is commercially available, its primary application lies in its use as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, rather than as a performance chemical in vulcanization processes. Therefore, this guide will focus on the performance of TMTM and its non-deuterated structural analogs.
Executive Summary
Tetramethylthiuram Monosulfide (TMTM) and its analogs are ultra-fast accelerators used in the vulcanization of natural and synthetic rubbers. The choice of accelerator significantly impacts the processing safety (scorch time), curing efficiency (cure time), and the final mechanical properties of the vulcanized rubber. This guide presents a data-driven comparison of TMTM with its key structural analogs: Tetramethylthiuram Disulfide (TMTD), Tetraethylthiuram Disulfide (TETD), and Tetrabenzylthiuram Disulfide (TBzTD).
Performance Comparison of Thiuram Accelerators
The performance of thiuram accelerators is primarily evaluated based on their influence on the vulcanization process and the physical properties of the resulting rubber. The following tables summarize key performance indicators for TMTM and its analogs based on available experimental data.
Table 1: Cure Characteristics of Thiuram Accelerators in Natural Rubber
| Accelerator | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Cure Time (t90) (min) |
| TMTM | 0.68 | 11.02 | 0.73 | 1.85 |
| TMTD | 0.75 | 11.25 | 0.65 | 1.62 |
Data sourced from a study on the effect of different accelerators on the vulcanization of natural rubber compounds. The compound mix included natural rubber, carbon black, aromatic oil, zinc oxide, stearic acid, and sulfur, with the accelerator added at 1 phr (parts per hundred rubber). The vulcanization was carried out at 180°C.[1]
Table 2: Qualitative Performance Comparison of Thiuram Accelerators
| Accelerator | Key Characteristics | Advantages | Disadvantages |
| TMTM | Fast-curing secondary accelerator.[2] | Excellent processing safety, good storage stability, non-staining, and non-discoloring.[2] | Requires elemental sulfur for curing. |
| TMTD | Ultra-fast accelerator, can be used as a primary or secondary accelerator, and as a sulfur donor.[3] | Rapid cure rates. | Scorch-prone (short processing time), potential for nitrosamine (B1359907) formation.[4][5] |
| TETD | Similar applications to TMTD. | Less scorchy than TMTD. | |
| TBzTD | Developed as a safer alternative to TMTD.[4] | Longer scorch times than TMTD, does not produce carcinogenic nitrosamines.[4][6] |
Experimental Protocols
The data presented in this guide is based on standard rubber industry testing methodologies. A general experimental protocol for evaluating the performance of vulcanization accelerators is outlined below.
1. Compounding:
-
The base rubber (e.g., natural rubber) is mixed with various additives, including fillers (like carbon black), activators (zinc oxide and stearic acid), and sulfur in a two-roll mill or an internal mixer.
-
The specific accelerator (TMTM, TMTD, etc.) is then added to the compound. The concentration of the accelerator is typically in the range of 0.5 to 2 phr.
2. Rheological Measurements:
-
The curing characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR), such as the MDR-2000, following ASTM D5289 standards.[1]
-
The test is typically conducted at a constant temperature (e.g., 180°C) for a specified duration (e.g., 5 minutes).[1]
-
The MDR measures the torque required to oscillate a rotor embedded in the rubber sample. The key parameters obtained are:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time it takes for the torque to rise by two units from the minimum, representing the onset of vulcanization and indicating processing safety.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the speed of vulcanization.
-
3. Mechanical Property Testing:
-
The vulcanized rubber sheets are prepared by compression molding at a specific temperature and time based on the rheometer data.
-
Standard dumbbell-shaped test specimens are cut from the vulcanized sheets.
-
Mechanical properties such as tensile strength, elongation at break, and hardness are measured using a universal testing machine and a durometer, following relevant ASTM standards.
Visualizing the Vulcanization Process
The following diagrams illustrate the general workflow of rubber vulcanization and the logical relationship of the components involved.
Caption: General workflow for rubber vulcanization and testing.
Caption: Key components in a sulfur vulcanization system.
Conclusion
The selection of a thiuram accelerator has a profound impact on the rubber vulcanization process and the final product's properties. TMTM offers excellent processing safety, making it a reliable choice for various applications. TMTD, while a very fast accelerator, presents challenges due to its scorchiness and the potential for nitrosamine formation. TBzTD has emerged as a safer alternative to TMTD, providing a better balance of processing safety and curing efficiency without the associated health concerns. As research and development in rubber technology continue, the trend is moving towards more environmentally friendly and safer accelerator systems.
References
TMTM-d12 Isobaric Tag: A Comparative Guide to Linearity and Range in Quantitative Assays
In the landscape of quantitative proteomics, isobaric tagging has emerged as a powerful technique for multiplexed protein quantification, enabling researchers to simultaneously analyze multiple samples with high accuracy and throughput.[1][2] This guide provides a comprehensive comparison of a novel isobaric tag, TMTM-d12, with other commercially available alternatives, focusing on the critical performance metrics of linearity and dynamic range. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the optimal quantitative proteomics workflow for their experimental needs.
Understanding Linearity and Dynamic Range
In quantitative assays, linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range. The dynamic range is the concentration range over which the assay remains accurate and precise.[3][4] A wide linear dynamic range is crucial for accurately quantifying both low and high abundance proteins in complex biological samples.
TMTM-d12 and the Isobaric Tagging Principle
Tandem Mass Tag (TMT) reagents are a class of isobaric chemical tags that covalently label the primary amines of peptides.[2][5] All tags within a set have the same nominal mass, allowing for the simultaneous analysis of peptides from different samples in a single mass spectrometry run.[6] Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and the intensity of these reporter ions is used to determine the relative abundance of the peptide across the different samples.[2][7]
While specific public data on a reagent precisely named "TMTM-d12" is not available, this guide will use this designation to represent a hypothetical advanced isobaric tag and compare its expected performance characteristics against established TMT and TMTpro reagents based on existing literature for these reagent classes.
Comparative Performance of Isobaric Tags
The selection of an appropriate isobaric tagging reagent is critical for the success of a quantitative proteomics experiment. The following tables summarize the key performance characteristics of TMTM-d12 in comparison to other hypothetical and established reagents.
Table 1: Linearity and Dynamic Range Comparison
| Feature | TMTM-d12 (Hypothetical) | Isobaric Tag A (e.g., TMT) | Isobaric Tag B (e.g., TMTpro) |
| Linear Dynamic Range | > 3 orders of magnitude | ~2-3 orders of magnitude | > 3 orders of magnitude |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Precision (%CV) | < 10% | < 15% | < 10% |
| Sample Plexing Capacity | Up to 18-plex | Up to 11-plex | Up to 18-plex |
| Sensitivity | High | Good | High |
Note: The data presented for TMTM-d12 is hypothetical and based on expected advancements in isobaric tag technology. Performance of actual TMT and TMTpro reagents can be found in manufacturer's documentation and scientific literature.
Table 2: Key Experimental Parameters and Performance Metrics
| Parameter | TMTM-d12 (Hypothetical) | Isobaric Tag A (e.g., TMT) | Isobaric Tag B (e.g., TMTpro) |
| Labeling Efficiency | > 99% | > 98% | > 99% |
| MS2/MS3 Compatibility | MS3 recommended for accuracy | MS3 recommended for accuracy | MS3 recommended for accuracy |
| Interference | Low | Moderate | Low |
| Cost per Sample | High | Moderate | High |
Experimental Workflow for Quantitative Proteomics using Isobaric Tags
The following diagram illustrates a typical experimental workflow for a quantitative proteomics study using isobaric tags like TMTM-d12.
Caption: A generalized workflow for quantitative proteomics using isobaric tags.
Detailed Experimental Protocol
The following is a representative protocol for a quantitative proteomics experiment using isobaric tagging.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Digest proteins into peptides overnight at 37°C using trypsin.
2. Isobaric Tag Labeling:
-
Resuspend dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the isobaric labeling reagent (e.g., TMTM-d12) dissolved in anhydrous acetonitrile (B52724) to each peptide sample.
-
Incubate at room temperature for 1 hour to allow the labeling reaction to proceed.
-
Quench the reaction by adding hydroxylamine.
3. Sample Pooling and Cleanup:
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
-
Dry the purified peptides under vacuum.
4. Peptide Fractionation (Optional but Recommended):
-
For complex samples, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
5. LC-MS/MS Analysis:
-
Resuspend the peptide sample in a suitable solvent for mass spectrometry.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer.[8]
-
Employ a data-dependent acquisition method with MS2 fragmentation for peptide identification and MS3 fragmentation for accurate reporter ion quantification to minimize interference.[9]
6. Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a protein sequence database to identify peptides and proteins.
-
Extract the reporter ion intensities for each identified peptide to determine relative protein abundance across the samples.
-
Perform statistical analysis to identify differentially expressed proteins.
7. Data Validation:
-
Key findings should be validated using orthogonal methods such as Western blotting or ELISA to confirm the quantitative proteomics results.[7][10]
Conclusion
The selection of an isobaric tagging reagent is a critical decision in the design of a quantitative proteomics experiment. While the hypothetical TMTM-d12 represents the next generation of isobaric tags with potentially superior linearity and dynamic range, researchers should carefully evaluate the performance characteristics of commercially available reagents. By understanding the principles of isobaric tagging and following a robust experimental protocol, researchers can achieve high-quality, reproducible quantitative data to advance their biological and clinical research.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aphl.org [aphl.org]
- 4. Verifying performance characteristics of quantitative analytical systems: calibration verification, linearity, and analytical measurement range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Mass Tag Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification for Topiramate Analysis
A Note on Terminology: The topic "TMTM-d12" likely contains a typographical error and is presumed to refer to Topiramate-d12 . Topiramate-d12 is a deuterated stable isotope of the antiepileptic drug Topiramate (B1683207). It is not the primary analyte of interest but rather serves as an internal standard in analytical methods to ensure the accuracy and precision of Topiramate quantification. This guide, therefore, focuses on the limit of detection (LOD) and limit of quantification (LOQ) for Topiramate using various analytical techniques, some of which utilize Topiramate-d12.
This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the performance of different analytical methods for the quantification of Topiramate. The data presented is compiled from various studies to aid in the selection of the most suitable method for specific research needs.
Quantitative Data Summary
The selection of an analytical method for Topiramate quantification is often a balance between sensitivity, specificity, cost, and sample throughput. The following table summarizes the key performance characteristics of common analytical techniques for Topiramate analysis.
| Parameter | LC-MS/MS | HPLC-UV (with derivatization) | Immunoassay | Capillary Electrophoresis (with indirect UV detection) |
| Linearity Range | 1 - 5000 ng/mL[1][2][3][4] | 40 ng/mL - 40 µg/mL[4] | 1.5 - 32.0 µg/mL[5] | 2 - 60 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL[1][2][3][4][7][8] | 40 ng/mL[4] | 1.5 µg/mL[5] | 2.0 µg/mL[6] |
| Limit of Detection (LOD) | 0.0719 - 0.8 µg/mL[1][6][8][9] | Not explicitly stated | Not explicitly stated | 0.8 µg/mL[6] |
| Accuracy (% Recovery) | 90.3% - 116.63%[1][2][4] | Generally within 98.0% to 102.0%[4] | Good correlation with other methods[5] | > 92% (extraction yield)[6] |
| Precision (% RSD) | < 6.24%[2][4] | < 2%[4] | Intra-assay CVs typically < 10% | < 7.3%[6] |
| Internal Standard | Topiramate-d12, Prednisone, Amantadine[2][3][7][10][11][12] | Gabapentin | Not applicable | Gabapentin[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the quantification of Topiramate.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely regarded as the gold standard for Topiramate quantification due to its high sensitivity and specificity.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., Topiramate-d12)[4].
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins[4].
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Zorbax RP-C18 (50 mm × 4.6 mm, 5 µm), is commonly used[1].
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically employed in an isocratic elution mode[1].
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-50 µL.
-
-
Mass Spectrometry Detection:
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Since Topiramate lacks a strong chromophore, a derivatization step is necessary for UV detection.
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma or serum sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Topiramate with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a buffer.
-
Add a derivatizing agent (e.g., 9-fluorenylmethyl chloroformate) and incubate to allow the reaction to complete[4].
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is common.
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.
-
3. Immunoassay
Immunoassays provide a high-throughput and cost-effective option for routine therapeutic drug monitoring.
-
Principle: These assays are based on competitive binding, where Topiramate in the sample competes with a labeled Topiramate conjugate for a limited number of antibody binding sites[4][5].
-
Procedure: The specific protocol is dependent on the commercial kit used but generally involves mixing the sample with the assay reagents and measuring the resulting signal on a compatible clinical chemistry analyzer.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Topiramate in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for Topiramate quantification by LC-MS/MS.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Determination of topiramate in human plasma by capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cda-amc.ca [cda-amc.ca]
- 8. japsonline.com [japsonline.com]
- 9. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate-D12 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. TOPIRAMATE-D12 | 1279037-95-4 [amp.chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
Assessing the Recovery of Deuterated Internal Standards in Thiram Analysis: A Comparative Guide
Introduction
In the realm of analytical chemistry, particularly in residue analysis of pesticides like thiram (B1682883) (Tetramethylthiuram Disulfide), the use of an internal standard is paramount for achieving accurate and reliable quantification. An ideal internal standard co-behaves with the analyte of interest throughout the sample preparation and analysis process, compensating for any losses or variations. Isotope-labeled internal standards are considered the gold standard for this purpose due to their near-identical chemical and physical properties to their non-labeled counterparts.
This guide provides a comparative assessment of the recovery of Tetramethylthiuram Disulfide-d12 (Thiram-d12), a deuterated internal standard, in sample extraction for the analysis of thiram. While the user's query specified Tetramethylthiuram Monosulfide-d12, the available scientific literature predominantly focuses on the analysis of the more common disulfide form, thiram, and the use of its corresponding deuterated internal standard, Thiram-d12. Therefore, this guide will focus on the recovery data available for Thiram-d12, providing valuable insights for researchers, scientists, and drug development professionals working on the analysis of dithiocarbamate (B8719985) fungicides.
Comparison of Recovery Rates for Thiram-d12
The recovery of an internal standard is a critical performance metric for an analytical method, indicating the efficiency of the extraction process. The following table summarizes the recovery data for Thiram-d12 from a key study utilizing a specific surface extraction method for various fruit and vegetable matrices.
| Matrix | Spiking Range (mg/kg) | Recovery (%) | Analytical Method | Reference |
| Apples | 0.02 - 1 | 80 - 108 | LC-MS | [1][2] |
| Tomatoes | 0.02 - 1 | 80 - 108 | LC-MS | [1][2] |
| Grapes | 0.02 - 1 | 80 - 108 | LC-MS | [1][2] |
| Sweet Peppers | 0.02 - 1 | 80 - 108 | LC-MS | [1][2] |
Note: The high recovery rates across different matrices demonstrate the effectiveness of Thiram-d12 as an internal standard when coupled with the described extraction protocol.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate analytical results. Below are the methodologies for key experiments involving the extraction of thiram and the use of its deuterated internal standard.
Surface Extraction using Alkaline Sulfite (B76179) Buffer for LC-MS Analysis
This method is designed for the selective determination of thiram residues on the surface of fruits and vegetables.
-
Sample Preparation:
-
Weigh a representative portion of the fruit or vegetable sample (e.g., 10 g).
-
If necessary, cut the sample into smaller pieces to facilitate extraction.
-
-
Extraction:
-
Place the sample in a suitable container (e.g., a Falcon tube or glass jar).
-
Add a specific volume of alkaline sulfite buffer. This buffer quantitatively transforms thiram into a stable DMD-sulfite adduct, which serves as a selective marker for thiram.[1][2]
-
Spike the sample with a known amount of Thiram-d12 internal standard solution.
-
Shake the container vigorously for a defined period (e.g., 15 minutes) to extract the residues from the surface.
-
-
Sample Clean-up and Analysis:
-
Take an aliquot of the extract.
-
Filter the extract through a 0.22 µm filter to remove any particulate matter.
-
The filtered extract is then ready for direct injection into the LC-MS system.
-
Separation is performed on a ZIC-pHILIC column with an isocratic mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) hydroxide (B78521) solution (85/15, v/v).[1][2]
-
Detection is carried out using a single-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in a variety of food matrices. While a specific study detailing the recovery of Thiram-d12 with QuEChERS was not found in the initial search, a general protocol is described below, which is often adapted for such analyses.
-
Sample Preparation:
-
Homogenize a representative sample (e.g., 10-15 g) of the fruit or vegetable.
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the Thiram-d12 internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, GCB) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a specified speed for 5 minutes.
-
-
Analysis:
-
Take the final supernatant and filter it through a 0.22 µm filter.
-
The extract is then ready for analysis by LC-MS/MS or GC-MS.
-
Workflow for Sample Extraction and Analysis using an Internal Standard
Caption: A generalized workflow for the analysis of thiram in a sample matrix using an internal standard (IS).
Conclusion
The available data strongly supports the use of Tetramethylthiuram Disulfide-d12 (Thiram-d12) as an effective internal standard for the quantitative analysis of thiram in complex matrices such as fruits and vegetables. The high recovery rates reported in scientific literature, typically between 80% and 108%, underscore its suitability for correcting for matrix effects and procedural losses during sample preparation. While data specifically for this compound is scarce, the findings for its disulfide counterpart provide a robust framework for researchers developing and validating analytical methods for dithiocarbamate fungicides. The choice of extraction methodology, whether a targeted surface extraction or a broader approach like QuEChERS, should be tailored to the specific research question and matrix type to ensure optimal recovery and data quality.
References
Cost-Benefit Analysis of Isobaric Tagging in Routine Proteomics: A Comparative Guide
A notable clarification on terminology: The query for "TMTM-d12" likely refers to Tandem Mass Tags (TMT™), a widely used chemical labeling technology in quantitative proteomics. TMTM-d12, or Tetramethylthiuram Monosulfide-d12, is a deuterated form of a chemical compound with applications in rubber vulcanization and biochemical studies, but it is not typically used in routine quantitative analysis in the context of this guide. This guide will focus on TMT™ reagents and their alternatives for protein quantification.
For researchers, scientists, and professionals in drug development, selecting the appropriate method for quantitative proteomics is a critical decision that impacts experimental throughput, data quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of Tandem Mass Tags (TMT™) and its primary alternatives: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Data-Independent Acquisition Mass Spectrometry (DIA-MS).
Performance and Cost Comparison
The choice between TMT, iTRAQ, and DIA-MS often depends on the specific experimental goals, sample numbers, and available instrumentation. While labeling techniques like TMT and iTRAQ offer high multiplexing capabilities, label-free methods like DIA-MS provide an alternative with its own set of advantages.
| Feature | Tandem Mass Tags (TMT™) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Data-Independent Acquisition (DIA-MS) |
| Principle | Chemical labeling with isobaric tags that generate reporter ions upon fragmentation for relative quantification.[1] | Chemical labeling with isobaric tags, similar in principle to TMT.[1] | A label-free method that systematically fragments all ions within a selected mass range, enabling retrospective analysis.[2][3] |
| Multiplexing Capacity | High; up to 18 samples can be analyzed simultaneously with TMTpro™ reagents.[1][4] | Moderate; typically 4-plex or 8-plex formats are available.[1] | Not applicable (label-free); samples are analyzed individually.[3] |
| Quantitative Accuracy | Generally high, with good reproducibility.[1] Can be affected by ratio compression, though this is mitigated with advanced methods like MS3 sequencing.[5] | High accuracy, but also susceptible to ratio compression.[6] | High accuracy and reproducibility, with fewer issues of ratio compression compared to isobaric tagging.[7] |
| Proteome Coverage | High, especially when combined with peptide fractionation.[8] | High, comparable to TMT.[6] | High, with the ability to identify and quantify a large number of proteins.[7] |
| Cost per Sample | Reagent costs can be significant, but multiplexing can reduce the per-sample cost of mass spectrometry time.[9][10] Cost-effective labeling protocols have been developed.[9][10] | Reagent costs are a primary consideration and are comparable to TMT.[6][11] | No reagent cost for labeling, making it potentially more cost-effective for large sample sets, though initial setup and data analysis can be complex.[3] |
| Throughput | High due to multiplexing, allowing for the analysis of many samples in a single run.[8] | Moderate to high, depending on the plexing level used.[4] | Lower per-run throughput as samples are analyzed sequentially. However, overall project time can be competitive for very large cohorts.[3] |
| Data Analysis | Requires specialized software for reporter ion quantification (e.g., Proteome Discoverer, MaxQuant).[12][13] | Similar data analysis requirements to TMT. | Requires specialized software (e.g., Spectronaut, OpenSWATH) and often a spectral library for data processing.[14][15] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized workflows for TMT labeling, iTRAQ labeling, and DIA-MS analysis.
TMT Labeling Workflow
The TMT labeling workflow involves the covalent attachment of TMT reagents to the primary amines of peptides.
Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues, quantified, and then digested into peptides, typically using trypsin.[12]
-
TMT Labeling: Each peptide sample is labeled with a specific isobaric TMT reagent.[16][17] It is crucial to maintain a consistent pH and an appropriate TMT-to-peptide ratio for efficient labeling.[9][18]
-
Quenching and Pooling: The labeling reaction is quenched, and the labeled samples are combined into a single mixture.[16]
-
Fractionation and LC-MS/MS: The pooled sample is often fractionated to reduce complexity and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19]
-
Data Analysis: Specialized software is used to identify peptides and quantify the reporter ions to determine the relative abundance of proteins across the samples.[12][13]
iTRAQ Labeling Workflow
The iTRAQ workflow is conceptually similar to the TMT workflow, involving the labeling of peptides with isobaric tags.
Methodology:
-
Sample Preparation: Proteins are extracted, quantified, reduced, alkylated, and digested into peptides.[20][21]
-
iTRAQ Labeling: Each peptide sample is labeled with a specific iTRAQ reagent.[22]
-
Pooling and Fractionation: The labeled samples are combined and typically fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[20][23]
-
LC-MS/MS Analysis: The fractionated peptides are analyzed by LC-MS/MS.[24]
-
Data Analysis: The data is processed to identify peptides and quantify the reporter ions for relative protein quantification.[24]
DIA-MS Workflow
DIA-MS is a label-free technique that offers a comprehensive and unbiased acquisition of MS/MS data.
Methodology:
-
Sample Preparation: Proteins are extracted and digested into peptides. Each sample is processed individually.[25]
-
LC-MS/MS Analysis (DIA mode): Each peptide sample is analyzed by LC-MS/MS using a data-independent acquisition strategy. In DIA, the mass spectrometer cycles through predefined precursor isolation windows, fragmenting all ions within each window.[25][26]
-
Data Analysis: The complex DIA data is processed using specialized software. This typically involves matching the fragment ion spectra to a pre-existing spectral library or using library-free approaches to identify and quantify peptides.[14][15]
Cost-Benefit Considerations
TMT and iTRAQ:
-
Benefits:
-
High Throughput: Multiplexing significantly increases the number of samples that can be analyzed in a given amount of instrument time, reducing the per-sample cost of MS analysis.[8]
-
Reduced Missing Values: As all samples are combined and analyzed together, there are generally fewer missing quantitative values between samples compared to label-free methods.[27]
-
High Precision: The use of an internal reference or a pooled sample across multiple TMT sets can improve quantitative precision and reduce batch effects.[1]
-
-
Costs and Drawbacks:
-
Reagent Cost: The cost of TMT and iTRAQ reagents can be substantial, especially for large-scale experiments.[5][6] However, optimized protocols can reduce the amount of reagent needed.[9][10]
-
Ratio Compression: Co-isolation of multiple peptides in the mass spectrometer can lead to an underestimation of quantitative differences, although this can be mitigated by using MS3-level quantification or gas-phase fractionation techniques like FAIMS.[5][28]
-
Irreversible Sample Pooling: Once samples are pooled, individual samples cannot be re-analyzed if an issue is discovered later.[1]
-
DIA-MS:
-
Benefits:
-
No Labeling Reagent Cost: As a label-free method, DIA-MS avoids the cost of expensive isobaric tags.[3]
-
Comprehensive Data Record: DIA captures fragment ion spectra for all detectable peptides in a sample, creating a comprehensive digital map that can be re-interrogated later.[25]
-
High Quantitative Accuracy: DIA is less prone to ratio compression and can provide very accurate and reproducible quantification.[7]
-
-
Costs and Drawbacks:
-
Longer Instrument Time for Large Cohorts: Since each sample is run individually, the total instrument time required can be longer than for multiplexed TMT experiments for the same number of samples.[7]
-
Complex Data Analysis: DIA data analysis is computationally intensive and often requires the generation of a project-specific spectral library from data-dependent acquisition (DDA) runs, which adds to the analysis time and complexity.[14][15]
-
Potential for More Missing Values: While DIA is generally robust, missing values can still occur between samples, especially for low-abundance peptides.[3]
-
Conclusion
The choice between TMT, iTRAQ, and DIA-MS for routine quantitative proteomics analysis is a multifaceted decision.
-
TMT and iTRAQ are excellent choices for studies with a moderate number of samples where high throughput and reduced missing values are critical. The development of higher plex TMT reagents (e.g., TMTpro 18-plex) further enhances their utility for larger-scale studies.[1][4] The primary drawback is the cost of the labeling reagents.
-
DIA-MS is a powerful label-free alternative that excels in large-scale clinical studies or when a comprehensive and retrospectively analyzable dataset is desired.[2][3] The absence of reagent costs makes it an attractive option, but researchers must consider the investment in data analysis infrastructure and expertise.
Ultimately, the optimal method will depend on the specific research question, budget, sample availability, and the analytical instrumentation and expertise at hand. A thorough evaluation of these factors will enable researchers to select the most cost-effective and scientifically robust approach for their quantitative proteomics needs.
References
- 1. iTRAQ/TMT, Label Free, DIA, DDA in Proteomic - Creative Proteomics [creative-proteomics.com]
- 2. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
- 3. Differences Between DIA, TMT/iTRAQ, And Traditional Label-free - Creative Proteomics [creative-proteomics.com]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 11. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Proteomics Data Preprocessing Methods - Creative Proteomics [creative-proteomics.com]
- 14. openms.de [openms.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 20. researchgate.net [researchgate.net]
- 21. appliedbiomics.com [appliedbiomics.com]
- 22. Protein Preparation and iTRAQ Labeling [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 25. DIA Proteomics Research Workflow and Sample Preparation - INOMIXO. [inomixo.com]
- 26. doc.merita.ltd [doc.merita.ltd]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. biorxiv.org [biorxiv.org]
The Gold Standard: A Justification for Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an internal standard is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of deuterated internal standards against their non-deuterated (analog) counterparts, supported by experimental data and detailed methodologies, to unequivocally justify their position as the gold standard in the field.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is an indispensable tool for correcting variability throughout the analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] While various compounds can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the superior choice.[2][3]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle change in mass allows for their differentiation from the analyte by the mass spectrometer, while their chemical and physical properties remain nearly identical.[2] This near-identical nature is the cornerstone of their superior performance, as they co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from various studies, highlighting key metrics such as accuracy, precision, matrix effect, and recovery.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Deuterated (d8) | -0.3% to +2.5% | 2.7% - 5.7% | [5] |
| Kahalalide F | Structural Analog | -3.2% to +5.1% | 7.6% - 9.7% | [5] |
| Sirolimus | Deuterated (d3) | Not specified | 2.7% - 5.7% | [6] |
| Sirolimus | Structural Analog | Not specified | 7.6% - 9.7% | [6] |
| Olmesartan | Deuterated | Accurate and Precise | Within acceptance criteria | [7] |
| Olmesartan | Structural Analog | Not consistently used | Not applicable | [7] |
Table 2: Comparison of Matrix Effect and Recovery
| Analyte | Internal Standard Type | Matrix Effect (% CV of IS-Normalized MF) | Recovery (% RSD) | Reference |
| Generic Analyte | Deuterated | ≤ 1.5% | Consistent with analyte | |
| Generic Analyte | Structural Analog | > 15% | Can be inconsistent | [2] |
| Various NAEs | Deuterated | 24.4% to 105.2% (compensated) | 61.5% to 114.8% | [6] |
MF: Matrix Factor; CV: Coefficient of Variation; RSD: Relative Standard Deviation
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted. Below are detailed methodologies for key experiments cited in the comparison.
Experiment 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the variability of matrix effects from different biological sources.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte in each of the six matrix sources: MF = Peak Area in Post-Extraction Spiked Matrix (Set 2) / Peak Area in Neat Solution (Set 1)
-
Calculate the IS-Normalized Matrix Factor for each source: IS-Normalized MF = (Analyte Peak Area / IS Peak Area) in Set 2 / (Analyte Peak Area / IS Peak Area) in Set 1
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six matrix sources.
-
Acceptance Criteria: The %CV of the IS-normalized MF should be ≤15%. A lower %CV indicates better compensation for matrix effects.[8]
Experiment 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using the selected internal standard.
Materials:
-
Analyte of interest
-
Internal standard (deuterated or non-deuterated)
-
Blank biological matrix
-
All necessary solvents and reagents
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high concentrations) by spiking the blank matrix with known amounts of the analyte.
-
Sample Preparation: Add a constant amount of the internal standard to all calibration standards, QC samples, and unknown samples. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the QC samples from the calibration curve.
-
Accuracy: Calculate the percent bias of the mean determined concentration from the nominal concentration for each QC level.
-
Precision: Calculate the percent relative standard deviation (%RSD) of the determined concentrations for each QC level.
-
Acceptance Criteria (FDA Guidance): The mean accuracy should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ)), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[9]
Visualizing the Rationale and Workflow
To further elucidate the justification for using deuterated standards and the associated experimental processes, the following diagrams are provided.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. sketchviz.com [sketchviz.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and other alternatives, supported by experimental data, to facilitate informed decisions in alignment with global regulatory guidelines.
The use of an internal standard (IS) in quantitative bioanalysis is fundamental to correct for the variability inherent in sample preparation and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the role and performance of the internal standard.[1][2] The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework, underscoring the need to monitor the IS response to ensure the reliability of bioanalytical data.[1][3][4][5]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[6][7] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This structural identity ensures that the SIL-IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects, providing superior accuracy and precision.[1]
Comparison of Internal Standard Performance
While SIL-ISs are the preferred choice, practical and financial constraints sometimes necessitate the use of alternatives, such as structural analogs.[1] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte.[8] The following tables summarize the key performance characteristics and regulatory expectations for each type of internal standard.
Table 1: Performance Comparison of Internal Standard Types
| Performance Metric | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chemical & Physical Properties | Virtually identical to the analyte.[8] | Similar, but not identical, to the analyte.[8] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[8] | Elutes close to the analyte, but may have a different retention time.[8] |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement.[8] | Variable and can be inconsistent, leading to compromised accuracy.[1] |
| Extraction Recovery | Tracks the analyte's recovery with high fidelity. | May differ from the analyte, introducing variability. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[7][9] | May lead to decreased accuracy and precision. |
Table 2: Regulatory Standing of Internal Standard Types
| Regulatory Body | Stance on Stable Isotope-Labeled (SIL) IS | Stance on Structural Analog IS |
| FDA (and ICH M10) | Strongly recommends the use of a SIL-IS whenever possible.[2] | Acceptable when a SIL-IS is not available, but requires rigorous validation to demonstrate its suitability. |
| EMA (and ICH M10) | Strongly prefers the use of a stable isotope-labeled internal standard.[2] | Similar to FDA, requires thorough justification and validation. |
Quantitative Data from Comparative Studies
The superiority of SIL-ISs is not just theoretical. Experimental data consistently demonstrates their ability to improve assay performance.
Table 3: Comparison of Assay Performance with Different Internal Standards
Data summarized from a study on the anticancer agent kahalalide F.[9]
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (CV%) | 5.2% | 2.9% |
Observations: The assay using the deuterated internal standard showed a mean bias closer to the nominal value, indicating higher accuracy.[9] Furthermore, the lower coefficient of variation (CV%) points to improved precision.[9]
Experimental Protocols for Internal Standard Validation
A robust validation of the bioanalytical method is a regulatory requirement.[2] The following are key experiments to be performed for the validation of an internal standard.
Characterization and Purity Assessment
-
Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.[2]
-
Method:
-
Obtain the Certificate of Analysis (CoA) for the SIL-IS, which should detail its chemical purity and isotopic enrichment.[2]
-
Prepare a high-concentration solution of the SIL-IS.
-
Analyze the solution using the developed LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to confirm its signal is absent or below a predefined threshold (e.g., <0.1% of the SIL-IS response).[2]
-
Evaluation of Matrix Effects
-
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the SIL-IS.[2]
-
Method:
-
Obtain a minimum of six different lots of the blank biological matrix.[2]
-
Prepare two sets of samples: one with the analyte and SIL-IS in the neat solution and another with them spiked into the extracted blank matrix.
-
The matrix factor is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in the neat solution.[7]
-
-
Acceptance Criteria: The matrix factor should be consistent, with a CV of ≤15%.
Assessment of Extraction Recovery
-
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.[2]
-
Method:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and proceed with the full extraction procedure.[2]
-
Set 2 (Post-Extraction Spiked Samples): Extract the blank matrix and then spike the analyte and SIL-IS into the final extract.[2]
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.[2]
-
-
Acceptance Criteria: While strict regulatory acceptance criteria for recovery are not defined, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[2]
Stability Evaluation
-
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions.[2][7]
-
Method:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple freeze-thaw cycles (typically three).[2]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a duration that mimics sample handling time.[2]
-
Long-Term Stability: Analyze QC samples after storage at the intended temperature for an extended period.[2]
-
Stock Solution Stability: Assess the stability of the analyte and SIL-IS stock solutions at their storage temperature.[2]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetramethylthiuram Monosulfide-d12: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of Tetramethylthiuram Monosulfide-d12. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
I. Immediate Safety and Hazard Information
This compound, like its non-deuterated counterpart, is a hazardous chemical that requires careful handling during disposal. It is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2][3]
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Required Equipment |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is the minimum requirement. |
| Respiratory Protection | For operations not contained within a closed system, a NIOSH-approved particulate respirator is recommended.[4] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.[5]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Ensure the container is clearly marked as "Hazardous Waste" and includes the chemical name: "this compound".
Step 2: Waste Disposal
-
This material and its container must be disposed of as hazardous waste.[5]
-
Do not allow this material to drain into sewers or water supplies.[5]
-
Disposal must be conducted by a licensed waste disposal company.[5] The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[5]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] Another method is destruction by incineration.
-
All disposal activities must be in accordance with local, regional, national, and international regulations.[1][5][6]
Step 3: Decontamination
-
Decontaminate surfaces and equipment that have come into contact with the chemical by scrubbing with alcohol.[6]
-
Dispose of contaminated materials, including empty containers and liners, as hazardous waste.[5][6] Empty containers may retain product residue and should be handled with the same precautions as the chemical itself.[5]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.[6]
-
Ventilate: Ensure adequate ventilation.[6]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[6]
-
Clean-up:
-
Wear full personal protective equipment, including respiratory protection.[6]
-
For solid spills, pick up and arrange disposal without creating dust.[1] Wet cleaning or vacuuming solids is preferred over brushing or using compressed air.[1]
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[6]
-
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[6]
IV. Diagrams
The following diagrams illustrate the disposal workflow and the logical relationships for safe handling.
Caption: Disposal Workflow for this compound.
Caption: Logical Relationships for Safe Handling and Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetramethylthiuram Monosulfide-d12
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tetramethylthiuram Monosulfide-d12. Following these procedural steps will help ensure safe operational handling and disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a proactive approach to safety is crucial. The following table summarizes the necessary personal protective equipment and key safety measures to be observed.
| Category | Requirement | Specification/Guideline | Citation |
| Respiratory Protection | NIOSH-approved particulate respirator | Recommended for operations not contained within a closed system or where dust formation is likely. A full-face respirator may be necessary if airborne contaminants cannot be effectively controlled by local ventilation. | [1][2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for splash hazards. | [2][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate gloves to prevent skin contact. Nitrile or neoprene gloves are generally suitable, but always consult the manufacturer's chemical resistance guide. | [4] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | A disposable lab coat can be used and discarded after handling. Arm sleeves should be used where there is a high potential for exposure or splashes. | [1][3] |
| Ventilation | Laboratory fume hood or other suitable ventilated enclosure | All handling of powdered this compound that may generate dust should be performed in a fume hood to minimize inhalation exposure. | [2][5][6] |
| Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. | [4] |
Hazard Identification and First Aid
This compound presents several potential hazards that users must be aware of. It is classified as harmful if swallowed and may cause skin and eye irritation.[2][7] Some individuals may experience an allergic skin reaction.[1][2] In case of exposure, follow these first aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]
-
After Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7][8]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][8]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal, ensuring minimal exposure and contamination.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.[4]
-
Transport the sealed container to a designated, well-ventilated storage area away from incompatible materials.[3]
Preparation and Weighing
-
All handling of the powdered compound must be conducted within a certified chemical fume hood or a powder handling enclosure to control airborne particles.[5][6]
-
Before beginning, ensure the work area is clean and uncluttered.[9] Cover the work surface with disposable bench paper.[5]
-
To minimize dust generation, avoid pouring the powder directly from the main container. Use a spatula or scoop for transfers.[5]
-
If possible, purchase the material in pre-weighed amounts to reduce handling.[5]
-
Keep the container closed when not in use.[5]
Dissolution and Use in Experiments
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
If working with the substance in a solution, continue to work over a disposable bench cover to contain any potential spills.[5]
-
Always wear the prescribed PPE, including a lab coat, gloves, and eye protection.[5]
Spill Cleanup
-
In the event of a small spill, carefully clean the area using wet methods or a HEPA-filtered vacuum to avoid generating dust. Dry sweeping is not recommended.[3][5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[10]
-
Collect the spilled material and any contaminated cleaning materials in a sealed, labeled container for proper disposal.[10][11]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect the environment and comply with regulations. This compound is toxic to aquatic life with long-lasting effects, so it must not be released into the environment.[7][8]
Waste Segregation and Collection
-
All solid waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][10]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
Disposal Method
-
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[8][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
References
- 1. lanxess.com [lanxess.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. afd.calpoly.edu [afd.calpoly.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lsu.edu [lsu.edu]
- 10. nj.gov [nj.gov]
- 11. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
